HDAC-IN-27 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H23ClN4O2 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[[4-(propylaminocarbamoyl)phenyl]methyl]-1H-indole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H22N4O2.ClH/c1-2-11-22-24-19(25)15-9-7-14(8-10-15)13-21-20(26)18-12-16-5-3-4-6-17(16)23-18;/h3-10,12,22-23H,2,11,13H2,1H3,(H,21,26)(H,24,25);1H |
InChI Key |
SQCAPUPJAOLLAD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of HDAC-IN-27 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
HDAC-IN-27 dihydrochloride (B599025) is a potent and selective inhibitor of class I histone deacetylases (HDACs), demonstrating significant promise in preclinical models of acute myeloid leukemia (AML). This technical guide delineates the core mechanism of action of HDAC-IN-27 dihydrochloride, summarizing its inhibitory activity, cellular effects, and the underlying signaling pathways. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action
This compound is a potent, orally active, and selective inhibitor of class I histone deacetylases (HDACs).[1][2][3] Its primary mechanism of action involves the direct inhibition of HDAC1, HDAC2, and HDAC3, leading to an accumulation of acetylated histones (hyperacetylation) and non-histone proteins.[1][2][3] This epigenetic modification results in a more relaxed chromatin structure, altering gene expression to induce anti-tumor effects.[4][5] The downstream consequences of this inhibition are cell-type specific, leading to either apoptosis or cell cycle arrest in different cancer cell lines.[1][2][3]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its target enzymes has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate high affinity for class I HDACs, particularly HDAC3.
| Target | IC50 (nM) |
| HDAC1 | 3.01 |
| HDAC2 | 18.54 |
| HDAC3 | 0.435 |
Data sourced from product datasheets referencing Jiang Y, et al. J Med Chem. 2022;65(1):285-302.[1][3]
Cellular Mechanisms and Signaling Pathways
This compound exhibits distinct anti-proliferative effects in different acute myeloid leukemia (AML) cell lines, highlighting the context-dependent cellular response to class I HDAC inhibition.
Induction of Apoptosis in MV4-11 Cells
In the p53 wild-type AML cell line MV4-11, this compound induces apoptosis.[1][2][3] This is evidenced by the cleavage of pro-caspase-3, a key executioner caspase, and an accumulation of the sub-G1 cell population, which is indicative of DNA fragmentation.[1][2][3] The proposed signaling pathway involves the hyperacetylation of histones and non-histone proteins, including p53. Acetylation of p53 can lead to its stabilization and activation, resulting in the transcription of pro-apoptotic genes.
Caption: Apoptosis induction pathway in MV4-11 cells.
Induction of G2/M Cell Cycle Arrest in HL-60 Cells
In contrast to its effect on MV4-11 cells, this compound induces G2/M phase cell cycle arrest in the HL-60 AML cell line without significant evidence of apoptosis.[1][2][3] This differential effect is likely due to the different genetic backgrounds of the cell lines. The mechanism of G2/M arrest by HDAC inhibitors often involves the upregulation of cell cycle inhibitors like p21 and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are essential for mitotic entry.[5][6]
Caption: G2/M cell cycle arrest pathway in HL-60 cells.
Detailed Experimental Methodologies
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. These are based on standard laboratory procedures, as the specific protocols from the primary literature were not available.
In Vitro HDAC Inhibition Assay
This assay quantifies the inhibitory effect of the compound on the enzymatic activity of purified HDAC isoforms.
-
Reagents: Recombinant human HDAC1, HDAC2, and HDAC3 enzymes; fluorogenic HDAC substrate (e.g., Fluor-de-Lys); developer solution; assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2); this compound stock solution; positive control inhibitor (e.g., Trichostatin A).
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the diluted compound or control.
-
Incubate for a specified time at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 values by non-linear regression analysis.
-
Caption: In vitro HDAC inhibition assay workflow.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents: AML cell lines (MV4-11, HL-60); complete cell culture medium; this compound; MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide); solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Western Blot Analysis for Histone Acetylation and Apoptosis Markers
This technique is used to detect changes in the levels of specific proteins, such as acetylated histones and cleaved caspase-3.
-
Reagents: AML cell lines; this compound; lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors; protein quantification assay kit (e.g., BCA assay); SDS-PAGE gels; transfer buffer; PVDF or nitrocellulose membranes; blocking buffer (e.g., 5% non-fat milk or BSA in TBST); primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-cleaved caspase-3, anti-β-actin); HRP-conjugated secondary antibodies; chemiluminescent substrate.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Reagents: AML cell lines; this compound; phosphate-buffered saline (PBS); ethanol (B145695) (70%, ice-cold); propidium (B1200493) iodide (PI) staining solution containing RNase A.
-
Procedure:
-
Treat cells with this compound for a specified time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).
-
Caption: Cell cycle analysis workflow.
Conclusion
This compound is a highly potent inhibitor of class I HDACs with significant anti-leukemic activity. Its mechanism of action is centered on the induction of histone hyperacetylation, leading to cell-type-specific outcomes of either apoptosis or G2/M cell cycle arrest. The detailed understanding of its molecular interactions and cellular consequences, as outlined in this guide, provides a solid foundation for further preclinical and clinical development of this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to HDAC-IN-27 Dihydrochloride (CAS 3069831-25-7)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HDAC-IN-27 dihydrochloride (B599025) (also referred to as Compound 11h in associated literature) is a potent, orally active, and selective inhibitor of Class I Histone Deacetylases (HDACs).[1][2][3][4] Developed as a hydrazide-based inhibitor, it demonstrates significant nanomolar potency against HDAC1, HDAC2, and particularly HDAC3.[1] The compound has shown robust anti-proliferative activity in acute myeloid leukemia (AML) cell lines, which is mediated through the induction of histone hyperacetylation, cell cycle arrest, and apoptosis.[1][2][3] Notably, HDAC-IN-27 dihydrochloride exhibits a superior pharmacokinetic profile with high oral bioavailability, making it a promising candidate for in vivo research and potential therapeutic development for hematological malignancies like AML.[5]
Chemical and Physical Properties
This section summarizes the key chemical identifiers and properties of this compound.
| Property | Value | Reference |
| CAS Number | 3069831-25-7 | [1] |
| Synonym | Compound 11h | [1][2] |
| Molecular Formula | C₂₀H₂₄Cl₂N₄O₂ | [1] |
| Molecular Weight | 423.34 g/mol | [1] |
| Target(s) | HDAC (Class I), Apoptosis Induction | [1] |
| Pathway(s) | Epigenetics, Cell Cycle/DNA Damage | [1] |
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the enzymatic activity of Class I histone deacetylases. HDACs are responsible for removing acetyl groups from lysine (B10760008) residues on histone tails, leading to a condensed chromatin structure and transcriptional repression.[6] By inhibiting HDACs, particularly HDAC1, HDAC2, and HDAC3, the compound promotes the accumulation of acetylated histones (hyperacetylation).[1][3][7] This relaxes the chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressor genes like p21.[2] The upregulation of such genes can halt cell cycle progression and induce apoptosis (programmed cell death), which are key mechanisms for its anti-tumor activity.[1][2][7]
Biological Activity and Quantitative Data
In Vitro Enzymatic Inhibition
This compound is a highly potent inhibitor of Class I HDACs, with sub-nanomolar to low nanomolar IC₅₀ values.
| Target Enzyme | IC₅₀ (nM) | Reference |
| HDAC1 | 3.01 | [1] |
| HDAC2 | 18.54 | [1] |
| HDAC3 | 0.435 | [1] |
In Vitro Anti-proliferative Activity
The compound demonstrates significant anti-proliferative effects against various human acute myeloid leukemia (AML) cell lines.
| Cell Line | IC₅₀ (nM) | Reference |
| MV4-11 | 19.23 | [5] |
| HL60 | 61.04 | [5] |
Cellular Effects
-
Histone Acetylation: Induces accumulation of acetylated histones H3 (AcHH3) and H4 (AcHH4) in tumor tissues.[1][5]
-
Apoptosis: In MV4-11 cells (wt-p53), it leads to the cleavage of pro-caspase-3 and an accumulation of the sub-G1 cell population, indicative of apoptosis.[1]
-
Cell Cycle Arrest: In HL60 cells, it induces G2/M phase arrest without significant evidence of apoptosis.[1]
In Vivo Pharmacokinetics & Efficacy
| Parameter | Value | Reference |
| Oral Bioavailability (Mouse) | 112% | [4] |
| Tumor Growth Inhibition (TGI) | 78.9% (at 4 mg/kg, p.o.) | [4][5] |
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize this compound.
General Experimental Workflow
HDAC Enzymatic Inhibition Assay (Fluorometric)
This protocol is a standard method for determining the in vitro potency of inhibitors against purified HDAC enzymes.
-
Reagents & Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes.
-
Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl).
-
This compound, serially diluted in DMSO.
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction).
-
96-well black microplates.
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).
-
-
Procedure:
-
Add 50 µL of assay buffer containing the recombinant HDAC enzyme to each well of a 96-well plate.
-
Add 2 µL of serially diluted HDAC-IN-27 or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.
-
Incubate the reaction for 30-60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of the developer solution. The developer contains trypsin, which cleaves the deacetylated substrate to release the fluorophore (AMC), and an HDAC inhibitor like TSA to halt further deacetylation.[1]
-
Incubate for an additional 15-20 minutes at room temperature to allow for fluorophore development.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells and is used to determine the anti-proliferative IC₅₀ of the compound.
-
Reagents & Materials:
-
AML cell lines (e.g., MV4-11, HL60).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound, serially diluted.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear microplates.
-
Microplate reader (absorbance at 570 nm).
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of HDAC-IN-27 or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Western Blot for Histone Acetylation
This protocol is used to detect the increase in acetylated histones following treatment with HDAC-IN-27.
-
Reagents & Materials:
-
AML cells treated with HDAC-IN-27 or vehicle.
-
Histone extraction buffer or RIPA lysis buffer with protease and HDAC inhibitors.
-
Protein quantification kit (e.g., BCA assay).
-
SDS-PAGE gels (e.g., 15% Bis-Tris).
-
PVDF or nitrocellulose membrane (0.2 µm pore size recommended for small histone proteins).[8]
-
Blocking buffer (5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Treat cells (e.g., MV4-11) with an effective concentration of HDAC-IN-27 for a specified time (e.g., 24 hours).
-
Lyse the cells and extract proteins (or perform acid extraction specifically for histones). Quantify the protein concentration.
-
Prepare protein samples by mixing 15-20 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system to visualize the protein bands and assess the change in acetylation levels.[7]
-
Conclusion
This compound is a highly potent, Class I selective HDAC inhibitor with promising preclinical characteristics. Its strong enzymatic and cellular activity against AML targets, combined with excellent oral bioavailability and in vivo efficacy, establishes it as a valuable research tool and a strong candidate for further drug development. The clear mechanism of action, involving histone hyperacetylation leading to cell cycle arrest and apoptosis, provides a solid foundation for its investigation in hematological and potentially other malignancies.
References
- 1. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Potent Hydrazide-Based HDAC Inhibitors with a Superior Pharmacokinetic Profile for Efficient Treatment of Acute Myeloid Leukemia In Vivo. | Semantic Scholar [semanticscholar.org]
- 5. Potent Hydrazide-Based HDAC Inhibitors with a Superior Pharmacokinetic Profile for Efficient Treatment of Acute Myeloid Leukemia In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone western blot protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
A Technical Guide to HDAC-IN-27 Dihydrochloride: A Potent Class I HDAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC-IN-27 dihydrochloride (B599025) has emerged as a potent, orally active, and selective inhibitor of class I histone deacetylases (HDACs).[1][2][3][4] This technical guide provides a comprehensive overview of its biochemical activity, cellular effects, and the experimental protocols utilized for its characterization. The information presented herein is intended to support researchers and drug development professionals in their exploration of HDAC-IN-27 dihydrochloride as a potential therapeutic agent, particularly in the context of acute myeloid leukemia (AML).[1][2][3][4]
Biochemical Profile and Potency
This compound demonstrates high potency and selectivity for class I HDAC enzymes, which are often dysregulated in various cancers.[1][2][3][4] The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50) values against specific HDAC isoforms.
Quantitative Data: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | 3.01[1][3] |
| HDAC2 | 18.54[1][3] |
| HDAC3 | 0.435[1][3] |
Mechanism of Action and Cellular Effects
This compound exerts its anti-tumor effects by inhibiting the deacetylation of histone and non-histone proteins, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis in cancer cells.[1][2][3][4]
Core Mechanism of Action
The primary mechanism of action involves the inhibition of class I HDACs, which leads to an accumulation of acetylated histones (hyperacetylation), particularly acetylated histone H3 (AcHH3) and acetylated histone H4 (AcHH4).[1][2][3][4] This alteration in histone acetylation status results in a more relaxed chromatin structure, facilitating the transcription of genes that regulate cell cycle progression and apoptosis.[1][2][3][4]
Cellular Consequences in Acute Myeloid Leukemia (AML)
-
Induction of Apoptosis: In AML cell lines with wild-type p53, such as MV4-11, this compound treatment leads to the cleavage of pro-caspase-3, a key event in the apoptotic cascade, resulting in programmed cell death.[1][3][4]
-
Cell Cycle Arrest: In other AML cell lines like HL60, the inhibitor induces G2/M phase cell cycle arrest.[1][3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard and widely accepted procedures for the evaluation of HDAC inhibitors.
In Vitro HDAC Inhibition Assay
This assay quantifies the enzymatic inhibitory activity of this compound against purified HDAC isoforms.
-
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound
-
Developer solution
-
96-well black microplates
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted inhibitor or vehicle control to the wells of the 96-well plate.
-
Add the HDAC enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified duration (e.g., 30 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of cancer cell lines.
-
Materials:
-
AML cell lines (e.g., MV4-11, HL60)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well clear microplates
-
Spectrophotometric plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells treated with this compound.
-
Materials:
-
AML cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-acetyl-H3, anti-acetyl-H4, anti-total H3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or total H3).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
-
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
AML cell lines
-
This compound
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by dropwise addition into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a highly potent and selective class I HDAC inhibitor with significant anti-proliferative and pro-apoptotic activity in AML cell lines.[1][2][3][4] The detailed biochemical data and experimental protocols provided in this guide offer a solid foundation for further investigation into its therapeutic potential. The ability to induce histone hyperacetylation, cell cycle arrest, and apoptosis underscores its promise as a candidate for anticancer drug development. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.
References
In-Depth Technical Guide: The Biological Activity of HDAC-IN-27 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC-IN-27 dihydrochloride (B599025), also identified as compound 11h, is a potent and orally active selective inhibitor of class I histone deacetylases (HDACs).[1][2][3] This technical guide provides a comprehensive overview of the biological activity of HDAC-IN-27 dihydrochloride, summarizing its inhibitory profile, in vitro and in vivo antitumor activities, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, epigenetics, and drug development.
Core Biological Activity
This compound is a highly potent inhibitor of HDAC1, HDAC2, and HDAC3, key enzymes in the epigenetic regulation of gene expression.[1][3][4] Dysregulation of these enzymes is frequently observed in various malignancies, including acute myeloid leukemia (AML).[5][6][7] By inhibiting these class I HDACs, this compound modulates the acetylation status of histones and other non-histone proteins, leading to the reactivation of tumor suppressor genes and the induction of cancer cell death.[7][8]
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro HDAC Inhibitory Activity
| Target | IC50 (nM) |
| HDAC1 | 3.01[4] |
| HDAC2 | 18.54[4] |
| HDAC3 | 0.435[4] |
Table 2: In Vitro Anti-proliferative Activity in AML Cell Lines
| Cell Line | IC50 (nM) |
| MV4-11 | 19.23 - 61.04[4] |
| HL60 | Data not available |
Table 3: In Vivo Pharmacokinetic and Efficacy Data
| Parameter | Value |
| Oral Bioavailability | 112%[4] |
| In Vivo Efficacy (AML Xenograft Model) | Tumor Growth Inhibition (TGI) = 78.9% at 4 mg/kg (oral administration)[1][4] |
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of class I HDACs. This inhibition leads to an accumulation of acetylated histones (AcHH3 and AcHH4), which in turn alters chromatin structure and reactivates the expression of silenced tumor suppressor genes.[2][3] The downstream consequences of this epigenetic reprogramming include the induction of apoptosis and cell cycle arrest in cancer cells.[3][7]
In the context of AML, the inhibition of HDAC1, HDAC2, and HDAC3 by this compound has been shown to disrupt aberrant transcriptional repression mediated by oncogenic fusion proteins, such as AML1-ETO.[5][6][7] This leads to the induction of myeloid differentiation and apoptosis.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are generalized protocols for the key experiments typically used to characterize the biological activity of HDAC inhibitors like this compound. The specific details for this compound are found in the primary literature, which may not be publicly available.
HDAC Inhibition Assay (Fluorogenic)
This assay quantifies the inhibitory activity of a compound against specific HDAC isoforms.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Roles of Histone Deacetylases in Acute Myeloid Leukemia With Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Roles of Histone Deacetylases in Acute Myeloid Leukemia With Fusion Proteins [frontiersin.org]
- 7. HDAC Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors for leukemia treatment: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Selectivity of HDAC-IN-27 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC-IN-27 dihydrochloride (B599025) has emerged as a potent and selective inhibitor of Class I histone deacetylases (HDACs), demonstrating significant potential in preclinical cancer research, particularly in acute myeloid leukemia (AML). This technical guide provides an in-depth analysis of its target selectivity profile, compiles detailed methodologies for its characterization, and visualizes its mechanism of action. The information presented herein is intended to equip researchers and drug development professionals with the critical data and protocols necessary to effectively utilize and further investigate this promising compound.
Target Selectivity Profile
HDAC-IN-27 dihydrochloride exhibits high potency and selectivity for Class I HDAC isoforms, with significantly less activity against other HDAC classes. This selectivity is a key attribute, potentially leading to a more targeted therapeutic effect with a reduced off-target toxicity profile.
Quantitative Inhibition Data
The inhibitory activity of this compound has been quantified against a panel of HDAC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) | Class |
| HDAC1 | 3.01[1][2] | I |
| HDAC2 | 18.54[1][2] | I |
| HDAC3 | 0.435[1][2] | I |
| HDAC4 | >5000[3] | IIa |
| HDAC5 | >5000[3] | IIa |
| HDAC6 | >5000[3] | IIb |
| HDAC7 | >5000[3] | IIa |
| HDAC8 | No significant inhibition | I |
| HDAC9 | >5000[3] | IIa |
| HDAC10 | >5000[3] | IIb |
| HDAC11 | >5000[3] | IV |
Data presented as IC50 values in nanomolars (nM). A higher value indicates lower potency. The data clearly indicates a strong preference for HDAC1, HDAC2, and especially HDAC3, with negligible activity against Class IIa, IIb, and IV isoforms at concentrations up to 5 µM[3].
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of Class I HDACs, leading to the hyperacetylation of both histone and non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes and the induction of apoptosis.
A key mechanism is the induction of histone acetylation (specifically on H3 and H4), which alters chromatin structure to a more relaxed state, allowing for the transcription of genes that can halt cell proliferation and trigger cell death[1][2]. In cancer cells, this compound has been shown to induce apoptosis, a form of programmed cell death, which is evidenced by the cleavage of pro-caspase-3[1][2]. In p53 wild-type acute myeloid leukemia (AML) cells, such as the MV4-11 cell line, treatment with this compound leads to apoptosis and an accumulation of the sub-G1 cell population, a hallmark of apoptotic cells[1][2]. Conversely, in p53-null cells like HL60, the compound primarily induces a G2/M phase cell cycle arrest without significant apoptosis[1].
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize this compound.
In Vitro HDAC Enzymatic Assay
This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of compounds against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer with a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
This compound and control inhibitors (e.g., SAHA)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 355-360 nm, Emission: 450-460 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
In a 96-well plate, add the diluted compound solutions. Include wells for a no-inhibitor control (vehicle) and a no-enzyme control (background).
-
Add the recombinant HDAC enzyme to each well, except for the no-enzyme control wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at room temperature for an additional 15-20 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control after subtracting the background fluorescence.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, HL60)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50/IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis in cells treated with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cell pellet in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Histone Acetylation
This protocol is for detecting changes in the acetylation levels of histones in response to treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the levels of acetylated histones to a loading control like β-actin.
Conclusion
This compound is a highly potent and selective Class I HDAC inhibitor. Its well-defined target profile and demonstrated mechanism of action in inducing apoptosis and cell cycle arrest in cancer cells make it a valuable tool for cancer research and a promising candidate for further therapeutic development. The detailed protocols provided in this guide offer a robust framework for researchers to investigate its biological effects and explore its full therapeutic potential.
References
An In-depth Technical Guide to HDAC-IN-27 Dihydrochloride for Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of HDAC-IN-27 dihydrochloride (B599025), a potent and selective class I histone deacetylase (HDAC) inhibitor, for its application in acute myeloid leukemia (AML) research. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to HDAC-IN-27 Dihydrochloride
This compound is a novel, orally active small molecule that demonstrates significant anti-proliferative activity against AML cell lines.[1][2][3][4] As a class I-selective HDAC inhibitor, it targets HDAC1, HDAC2, and HDAC3, enzymes often dysregulated in hematological malignancies.[2][4] Its mechanism of action involves the induction of histone hyperacetylation, leading to chromatin relaxation and the altered expression of genes involved in cell cycle control and apoptosis.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available research.
Table 1: In Vitro HDAC Inhibitory Activity
| Target | IC50 (nM) |
| HDAC1 | 3.01[2][4] |
| HDAC2 | 18.54[2][4] |
| HDAC3 | 0.435[2][4] |
Table 2: In Vitro Anti-proliferative Activity in AML Cell Lines
| Cell Line | p53 Status | Effect | IC50 / EC50 (nM) |
| MV4-11 | Wild-type | Induces apoptosis, pro-caspase-3 cleavage, sub-G1 accumulation[2][4] | 34.7 (as compound 13e, a closely related analog)[1] |
| HL-60 | Null/Mutant | Induces G2/M cell cycle arrest[2][4] | Data not available |
| K562 | Null | Not specified | Data not available |
| THP-1 | Wild-type | Not specified | Data not available |
Note: The EC50 value for MV4-11 cells is for a closely related hydrazide-based class I HDAC inhibitor from the same chemical series as HDAC-IN-27, as reported in a foundational study.[1] Specific IC50/EC50 values for HDAC-IN-27 against a broader panel of AML cell lines are not yet publicly available.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting class I HDACs, leading to the accumulation of acetylated histones and non-histone proteins. This results in the transcriptional regulation of key genes involved in cell cycle progression and apoptosis. The cellular outcome is notably dependent on the p53 status of the AML cells.
Caption: General mechanism of HDAC-IN-27 in AML cells.
p53 Wild-Type AML Cells (e.g., MV4-11)
In AML cells with functional p53, HDAC-IN-27 induces apoptosis.[2][4] The inhibition of class I HDACs leads to the acetylation and stabilization of p53, a key tumor suppressor.[1] Activated p53 then transcriptionally upregulates pro-apoptotic genes, including the CDK inhibitor p21, which leads to cell cycle arrest and the activation of the intrinsic apoptotic pathway.
References
An In-Depth Technical Guide on the Induction of Apoptosis by HDAC-IN-27 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
HDAC-IN-27 dihydrochloride (B599025) is a potent, orally active, and selective inhibitor of class I histone deacetylases (HDACs), demonstrating significant anti-proliferative and pro-apoptotic activity in acute myeloid leukemia (AML) cell lines. This technical guide provides a comprehensive overview of the core mechanisms of HDAC-IN-27 dihydrochloride in inducing apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively study and utilize this compound in pre-clinical settings.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. In many cancers, including acute myeloid leukemia (AML), HDACs are often dysregulated, leading to aberrant gene expression patterns that promote cell proliferation and survival. HDAC inhibitors have emerged as a promising class of anti-cancer agents by reversing these epigenetic changes.
This compound is a novel, potent, and selective inhibitor of class I HDACs (HDAC1, HDAC2, and HDAC3).[1][2][3][4] It has demonstrated significant anti-proliferative effects in AML cell lines, primarily through the induction of apoptosis.[1][3][4] This guide will delve into the quantitative aspects of its efficacy, the molecular pathways it modulates to induce apoptosis, and provide detailed protocols for its investigation.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Inhibitory Activity of this compound against Class I HDACs
| Target | IC50 (nM) |
| HDAC1 | 3.01[4] |
| HDAC2 | 18.54[4] |
| HDAC3 | 0.435[4] |
Table 2: Cellular Effects of this compound on AML Cell Lines
| Cell Line | Effect | Observation |
| MV4-11 (wt-p53) | Apoptosis Induction | - Pro-caspase-3 cleavage- Accumulation of sub-G1 cell population[1][2][3][4] |
| HL60 | Cell Cycle Arrest | - G2/M phase arrest- No significant evidence of apoptosis[1][2][3][4] |
Signaling Pathways and Experimental Workflows
The induction of apoptosis by this compound in sensitive AML cells, such as the MV4-11 line, is a multi-faceted process involving the modulation of key regulatory proteins.
Proposed Signaling Pathway of Apoptosis Induction
The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis. Inhibition of class I HDACs leads to hyperacetylation of histones and non-histone proteins like p53. This can transcriptionally regulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, ultimately leading to the activation of the intrinsic apoptotic pathway.
Experimental Workflow for Investigating Apoptosis
The following diagram outlines a typical experimental workflow to characterize the pro-apoptotic effects of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of AML cells.
-
Materials:
-
AML cell line (e.g., MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for the detection and quantification of apoptotic cells following treatment with this compound.
-
Materials:
-
Treated and control AML cells
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V-FITC/APC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells with this compound as described in the cell viability assay.
-
Harvest the cells (including supernatant to collect floating apoptotic cells) and wash them twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC/APC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Western Blot Analysis
This protocol is for detecting changes in the expression and post-translational modification of key proteins involved in apoptosis and HDAC inhibition.
-
Materials:
-
Treated and control AML cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p53, anti-p21, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed and treat cells with this compound.
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometric analysis to quantify protein levels relative to a loading control (e.g., β-actin).
-
Conclusion
This compound is a promising class I-selective HDAC inhibitor with potent pro-apoptotic activity in specific AML cell contexts. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate its mechanism of action and therapeutic potential. Future studies should focus on elucidating the precise molecular determinants of its cell-line-specific effects and its efficacy in in vivo models of AML. A thorough understanding of its signaling pathways will be crucial for its rational development as a potential anti-leukemic agent.
References
In-Depth Technical Guide: Histone Acetylation Changes with HDAC-IN-27 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the histone acetylation changes induced by HDAC-IN-27 dihydrochloride (B599025), a potent and selective class I histone deacetylase (HDAC) inhibitor. This document details the core mechanism of action, presents quantitative data on its effects, and provides detailed experimental protocols for its study.
Core Concepts: Mechanism of Action
HDAC-IN-27 dihydrochloride is a potent, orally active inhibitor targeting class I HDAC enzymes, specifically HDAC1, HDAC2, and HDAC3.[1][2] Its mechanism of action revolves around the inhibition of these enzymes, which are responsible for removing acetyl groups from the lysine (B10760008) residues of histones and other non-histone proteins. By inhibiting HDACs, this compound leads to an accumulation of acetylated histones (hyperacetylation), particularly acetylated histone H3 (AcHH3) and acetylated histone H4 (AcHH4).[1][2] This alteration in histone acetylation status disrupts the chromatin structure, leading to a more relaxed and transcriptionally active state. The subsequent changes in gene expression can trigger various cellular responses, including cell cycle arrest and apoptosis, which are particularly relevant in the context of cancer therapy.[1][2]
Quantitative Data Summary
The inhibitory activity of this compound against class I HDACs has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) demonstrate the high potency of this compound.
| Target | IC50 (nM) |
| HDAC1 | 3.01 |
| HDAC2 | 18.54 |
| HDAC3 | 0.435 |
Table 1: In vitro inhibitory activity of this compound against Class I HDACs.
In cellular assays, treatment with this compound has been shown to induce apoptosis and cell cycle arrest in acute myeloid leukemia (AML) cell lines.[1][2] Specifically, in MV4-11 cells, it leads to the cleavage of pro-caspase-3, a key marker of apoptosis, and an accumulation of cells in the sub-G1 phase of the cell cycle.[1][2] In HL60 cells, it induces a G2/M phase arrest.[2] These cellular effects are directly linked to its ability to increase histone acetylation.
Signaling Pathway
The inhibition of HDACs by this compound initiates a signaling cascade that ultimately leads to anti-tumor effects. The diagram below illustrates this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound.
Protocol 1: Western Blot for Histone Acetylation
This protocol details the procedure to detect changes in histone H3 and H4 acetylation levels in response to this compound treatment.
Materials:
-
Acute Myeloid Leukemia (AML) cell lines (e.g., MV4-11, HL60)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3, anti-Histone H4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture AML cells to a density of 1 x 10^6 cells/mL.
-
Treat cells with various concentrations of this compound (e.g., 10, 50, 100 nM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the levels of acetylated histones to total histones and the loading control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the anti-proliferative effects of this compound.
Materials:
-
AML cell lines
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
-
Treatment:
-
Treat cells with serial dilutions of this compound for 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at the desired concentrations for 48 hours.
-
-
Staining:
-
Harvest and wash cells with PBS.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound.
References
Introduction: The Emergence of Hydrazide-Based HDAC Inhibitors
An in-depth technical guide on the discovery and synthesis of hydrazide-based Histone Deacetylase (HDAC) inhibitors for researchers, scientists, and drug development professionals.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2][3] This deacetylation process leads to chromatin condensation and transcriptional repression.[2] Dysregulation of HDAC activity is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them significant therapeutic targets.[2][4]
The development of HDAC inhibitors (HDACis) has been a major focus in pharmaceutical research for over three decades.[5] Most traditional HDACis employ a zinc-binding group (ZBG) to chelate the Zn²⁺ ion in the enzyme's active site.[6] While hydroxamic acids and 2-aminoanilides are the most common ZBGs, leading to several FDA-approved drugs, they are associated with concerns regarding metabolic instability, potential mutagenicity, and off-target effects.[4][7]
In recent years, the hydrazide moiety has emerged as a promising alternative ZBG.[4] Hydrazide-based HDACis offer the potential for improved pharmacokinetic profiles, enhanced isoform selectivity, and a better safety profile.[4][7] N-Alkyl hydrazides, in particular, have provided innovative chemical tools for the selective and effective inhibition of specific HDAC isoforms, enabling more precise targeting for various therapeutic applications.[3] This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of this burgeoning class of inhibitors.
The Core Pharmacophore of Hydrazide-Based HDAC Inhibitors
Like most classical HDAC inhibitors, the structure of a hydrazide-based inhibitor can be deconstructed into three key components, which are essential for its interaction with the enzyme's active site.
-
Zinc-Binding Group (ZBG): This is the defining hydrazide moiety (-C(=O)NHNHR), which coordinates with the catalytic zinc ion at the bottom of the active site pocket.
-
Linker: A typically hydrophobic chain that connects the ZBG to the cap group. It occupies the narrow channel of the active site. The length and composition of the linker are critical for isoform selectivity.
-
Cap Group: A larger, often aromatic or heteroaromatic ring system that interacts with the amino acid residues at the rim of the active site pocket, providing additional binding affinity and influencing selectivity.
Discovery and Design Strategies
The identification of novel hydrazide-based HDAC inhibitors involves a combination of screening, rational design, and computational methods.
High-Throughput Screening (HTS) and Initial Discovery
The journey into hydrazide-based HDACis began with High-Throughput Screening (HTS) campaigns. For example, the benzoyl hydrazide scaffold was first identified as a viable HDAC-inhibiting pharmacophore through such a screening effort, with the initial hit compound, UF010, showing low micromolar inhibition of class I HDACs.[8]
Structure-Activity Relationship (SAR) Studies
Once an initial scaffold is identified, medicinal chemists perform extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity. Key modifications include:
-
N-Alkylation of the Hydrazide: The length of the N-alkyl chain on the hydrazide "tail" is a critical determinant of isoform selectivity.[9] An N-propyl group often confers potent and selective inhibition of HDAC3.[10] In contrast, extending the chain to an n-hexyl group can switch selectivity toward HDAC8.[10] This is attributed to the different dimensions of the "foot pockets" within the active sites of various HDAC isoforms.[11]
-
Cap Group Modification: Altering the cap group can significantly impact potency and selectivity. Docking studies have shown that the cap group is often solvent-exposed, making it an ideal position for structural modifications to improve properties like HDAC3 selectivity over HDAC1.[8]
-
Linker Optimization: The linker connects the ZBG and cap group. Its length and rigidity are tuned to achieve optimal positioning within the enzyme's catalytic tunnel.
Computational Drug Design
Computational techniques are indispensable for accelerating the discovery process.
-
Virtual Screening: This involves using computational models to screen large chemical databases for molecules that are predicted to bind to the HDAC active site.[12] Workflows often integrate both ligand-based (e.g., pharmacophore modeling) and receptor-based (e.g., molecular docking) methods to identify promising hits.[12][13]
-
Molecular Docking and Dynamics: These methods simulate the interaction between a potential inhibitor and the 3D structure of an HDAC isoform. This provides insights into the binding mode and helps rationalize observed SAR data, guiding the design of more potent and selective compounds.[10]
Quantitative Data on Hydrazide-Based HDAC Inhibitors
The following tables summarize the in vitro inhibitory activity (IC₅₀ values) of selected hydrazide-based compounds against various HDAC isoforms, demonstrating the impact of structural modifications on potency and selectivity.
Table 1: Class I HDAC Inhibitory Activity of Selected Hydrazide-Based Compounds
| Compound | HDAC1 (IC₅₀, µM) | HDAC2 (IC₅₀, µM) | HDAC3 (IC₅₀, µM) | HDAC8 (IC₅₀, µM) | Reference |
| UF010 (1) | 0.45 | 0.19 | 0.19 | >50 | [8] |
| SR3212 (2) | - | - | 0.22 | - | [11] |
| SC26 (12) | 3.975 | - | 0.053 | - | [8][14][15] |
| 13a | 0.0019 | - | 0.0075 | - | [7] |
| 17a | - | - | >20 | 0.036 | [10] |
Table 2: HDAC6 Inhibitory Activity of Selected Hydrazide-Based Compounds
| Compound | HDAC6 (IC₅₀, µM) | Selectivity over HDAC1 | Reference |
| DS-103 (15) | 0.367 | ~12.7x vs HDAC1 | [11] |
| Compound 16 | 0.0029 | >25x vs HDAC1 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of hydrazide-based HDAC inhibitors.
General Synthesis Protocol
The synthesis of hydrazide-based HDAC inhibitors typically involves the coupling of a carboxylic acid "cap-linker" fragment with a substituted hydrazine (B178648). A representative scheme is shown below.
Scheme 1: General Synthesis of an N-Alkyl Hydrazide HDAC Inhibitor
-
Amide Coupling: A suitably protected amino acid or carboxylic acid (representing the cap group and part of the linker) is coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form an amide bond, elongating the linker.
-
Ester Hydrolysis: A terminal ester group is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (B78521) (LiOH).
-
Hydrazide Formation: The resulting carboxylic acid is activated (e.g., with HATU) and then reacted with a desired N-alkylated hydrazine (e.g., N-propylhydrazine) to form the final hydrazide-based inhibitor.
-
Purification: The final compound is purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure inhibitor for biological testing.[16][17]
In Vitro HDAC Enzymatic Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the IC₅₀ values of inhibitors against purified HDAC enzymes.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Dilute recombinant human HDAC enzyme to the desired concentration in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
-
Prepare serial dilutions of the test inhibitor (hydrazide compound) in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the diluted inhibitor solution to each well.
-
Add 50 µL of the diluted HDAC enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of developer solution (containing a protease like trypsin and a buffer) which cleaves the deacetylated substrate.
-
Incubate for an additional 20 minutes at 37°C.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Western Blot for Histone Acetylation
This assay assesses the ability of an inhibitor to induce histone hyperacetylation in cells, a direct pharmacodynamic marker of HDAC inhibition.
-
Cell Treatment:
-
Culture cancer cells (e.g., HCT-116) to 70-80% confluency.[11]
-
Treat the cells with varying concentrations of the hydrazide inhibitor for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27) or total histone H3 (as a loading control).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
An increase in the acetylated histone signal relative to the total histone control indicates effective HDAC inhibition.
-
Signaling and Mechanism of Action
HDAC inhibitors, including hydrazide-based compounds, exert their biological effects primarily through the hyperacetylation of histone and non-histone proteins. This leads to the modulation of gene expression and interference with key cellular pathways.
The inhibition of HDACs prevents the removal of acetyl groups, leading to histone hyperacetylation. This relaxes the chromatin structure, making DNA more accessible to transcription factors. Consequently, the expression of tumor suppressor genes (e.g., p21) and pro-apoptotic genes (e.g., BAX) is upregulated, resulting in outcomes such as cell cycle arrest, differentiation, and apoptosis.[2] Some hydrazide-based inhibitors have also been shown to activate the immune system, representing a novel approach for cancer immunotherapy.[11][14][15]
Conclusion and Future Perspectives
Hydrazide-based HDAC inhibitors represent a significant advancement in the field of epigenetic drug discovery. They offer a promising alternative to traditional ZBGs, with demonstrated potential for high potency, improved isoform selectivity, and favorable pharmacokinetic properties. The ability to tune isoform selectivity, particularly for HDAC3 or HDAC8, by simple chemical modifications of the hydrazide tail provides a powerful tool for developing targeted therapies.
Future research will likely focus on further optimizing the selectivity profiles of these compounds to minimize off-target effects and enhance therapeutic windows. The exploration of hydrazide-based inhibitors as immunomodulatory agents is a particularly exciting frontier with potential applications in combination cancer therapies.[15] As our understanding of the specific roles of different HDAC isoforms deepens, the continued development of these versatile inhibitors will be crucial for translating epigenetic science into novel treatments for a wide range of diseases.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazides as Inhibitors of Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HDAC Inhibitors: Innovative Strategies for Their Design and Applications [mdpi.com]
- 7. Design of hydrazide-bearing HDACIs based on panobinostat and their p53 and FLT3-ITD dependency in anti-leukemia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. explorationpub.com [explorationpub.com]
- 10. researchgate.net [researchgate.net]
- 11. Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Novel Hydrazide-Based HDAC3 Inhibitors as Epigenetic Immunomodulators for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to HDAC-IN-27 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
HDAC-IN-27 dihydrochloride (B599025) is a potent and orally active selective inhibitor of class I histone deacetylases (HDACs), demonstrating significant promise in preclinical studies for the treatment of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of its molecular characteristics, mechanism of action, and key experimental findings. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Core Molecular and Chemical Properties
HDAC-IN-27 dihydrochloride is a small molecule inhibitor with the following key properties:
| Property | Value |
| Molecular Formula | C₂₀H₂₄Cl₂N₄O₂ |
| Molecular Weight | 423.34 g/mol |
| Target | Class I HDACs (HDAC1, HDAC2, HDAC3) |
| Primary Indication | Acute Myeloid Leukemia (AML) (preclinical) |
Mechanism of Action
This compound exerts its anti-tumor effects by selectively inhibiting the enzymatic activity of class I HDACs. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. In cancer cells, the overexpression of certain HDACs leads to the deacetylation of histones, resulting in a condensed chromatin structure and the repression of tumor suppressor gene transcription.
By inhibiting class I HDACs, this compound promotes the hyperacetylation of histones, leading to a more relaxed chromatin structure. This, in turn, allows for the transcription of previously silenced tumor suppressor genes, which can induce apoptosis and cell cycle arrest in cancer cells.
Signaling Pathway
The primary mechanism of action of this compound in AML cells involves the induction of the intrinsic apoptotic pathway and cell cycle arrest. Inhibition of class I HDACs leads to an increase in histone acetylation (specifically AcHH3 and AcHH4), which triggers a cascade of events culminating in programmed cell death.[1][2] In wt-p53 MV4-11 AML cells, this is characterized by the cleavage of pro-caspase-3, a key executioner caspase in the apoptotic pathway.[1][2]
In Vitro Efficacy
This compound demonstrates potent and selective inhibitory activity against class I HDACs.
| Target | IC₅₀ (nM) |
| HDAC1 | 3.01 |
| HDAC2 | 18.54 |
| HDAC3 | 0.435 |
Data from in vitro enzymatic assays.[2]
The compound exhibits significant anti-proliferative activity against various AML cell lines.[1][2] Notably, in wt-p53 MV4-11 cells, treatment with this compound leads to the cleavage of pro-caspase-3 and subsequent apoptosis.[1][2] In contrast, in HL60 cells, the compound induces G2/M phase cell cycle arrest without significant evidence of apoptosis.[1][2] This suggests a cell-line-dependent mechanism of action.
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of this compound.
Western Blot for Histone Acetylation
This protocol outlines the procedure for detecting changes in histone acetylation levels in cells treated with this compound.
Procedure:
-
Cell Treatment: Culture AML cells (e.g., MV4-11, HL60) and treat with various concentrations of this compound for desired time points.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., AcH3, AcH4) and total histones (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on the cell cycle distribution of AML cells.
Procedure:
-
Cell Treatment: Treat AML cells with this compound as described above.
-
Cell Fixation: Harvest cells and fix in ice-cold 70% ethanol.
-
Staining: Resuspend fixed cells in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying the induction of apoptosis by this compound.
Procedure:
-
Cell Treatment: Treat AML cells with the compound as previously described.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells: Early apoptotic
-
Annexin V-positive/PI-positive cells: Late apoptotic/necrotic
-
In Vivo and Pharmacokinetic Data
HDAC-IN-27 is reported to be an orally active compound with in vivo anti-tumor activity. However, specific pharmacokinetic parameters such as Cmax, Tmax, and oral bioavailability from published preclinical studies are not yet available in the public domain. Similarly, detailed protocols for in vivo efficacy studies, including dosing regimens and vehicle formulations, require further investigation of the primary literature.
Conclusion
This compound is a promising class I HDAC inhibitor with potent anti-proliferative effects in AML cell lines. Its ability to induce apoptosis and cell cycle arrest through histone hyperacetylation makes it a compelling candidate for further investigation. Future studies should focus on elucidating the detailed molecular pathways upstream of caspase activation, confirming its in vivo efficacy in animal models of AML, and thoroughly characterizing its pharmacokinetic and safety profiles to support its potential clinical development.
References
Preclinical Pharmacokinetic Profile of HDAC-IN-27 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of HDAC-IN-27 dihydrochloride (B599025), a potent and orally active class I selective histone deacetylase (HDAC) inhibitor. The information presented is intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of acute myeloid leukemia (AML).
Quantitative Pharmacokinetic Data
The following tables summarize the available in vitro and in vivo pharmacokinetic parameters of HDAC-IN-27 dihydrochloride, primarily derived from studies in mice. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Table 1: In Vitro ADME Profile of this compound
| Parameter | Species | Matrix | Value |
| Metabolic Stability | |||
| t1/2 | Mouse | Liver Microsomes | Data not available |
| t1/2 | Rat | Liver Microsomes | Data not available |
| t1/2 | Dog | Liver Microsomes | Data not available |
| t1/2 | Monkey | Liver Microsomes | Data not available |
| t1/2 | Human | Liver Microsomes | Data not available |
| Plasma Protein Binding | |||
| % Bound | Mouse | Plasma | Data not available |
| % Bound | Human | Plasma | Data not available |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | Data not available | 4 mg/kg |
| t1/2 (h) | Data not available | Data not available |
| Tmax (h) | Not Applicable | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| AUC(0-t) (hng/mL) | Data not available | Data not available |
| AUC(0-inf) (hng/mL) | Data not available | Data not available |
| Clearance (CL) (L/h/kg) | Data not available | Not Applicable |
| Volume of Distribution (Vd) (L/kg) | Data not available | Not Applicable |
| Bioavailability (F%) | Not Applicable | 112% |
Experimental Protocols
The following are detailed methodologies for the key experiments typically conducted to determine the preclinical pharmacokinetic profile of a small molecule inhibitor like this compound.
In Vitro Metabolic Stability Assay
Objective: To assess the rate of metabolism of this compound in liver microsomes from different species, providing an indication of its intrinsic clearance.
Protocol:
-
Preparation of Microsomes: Liver microsomes from mouse, rat, dog, monkey, and human are thawed on ice.
-
Incubation Mixture: A reaction mixture is prepared containing liver microsomes (typically 0.5-1.0 mg/mL protein concentration) and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).
-
Compound Addition: this compound (typically at a final concentration of 1 µM) is added to the pre-warmed incubation mixture to initiate the reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression provides the elimination rate constant (k), from which the in vitro half-life (t1/2 = 0.693/k) is calculated.
Plasma Protein Binding Assay
Objective: To determine the extent to which this compound binds to plasma proteins, which influences its distribution and availability to target tissues.
Protocol:
-
Method: Rapid Equilibrium Dialysis (RED) is a common method.
-
Preparation: A RED device, consisting of a semi-permeable membrane separating a plasma chamber and a buffer chamber, is used.
-
Sample Preparation: this compound is spiked into plasma (mouse and human) at a final concentration (e.g., 1 µM).
-
Dialysis: The plasma containing the compound is added to one chamber, and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other.
-
Incubation: The RED plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Matrix Matching: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure comparable matrix effects during analysis.
-
LC-MS/MS Analysis: The concentrations of the compound in both chambers are determined by a validated LC-MS/MS method.
-
Calculation: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber, multiplied by 100. The percentage bound is then calculated as 100% minus the percentage unbound.
In Vivo Pharmacokinetic Study in Mice
Objective: To characterize the pharmacokinetic profile of this compound in mice after intravenous and oral administration.
Protocol:
-
Animal Model: Male or female mice (e.g., CD-1 or BALB/c strain), typically 8-10 weeks old, are used.
-
Formulation: For intravenous administration, this compound is dissolved in a suitable vehicle (e.g., a mixture of saline, PEG400, and Tween 80). For oral administration, it is often formulated as a suspension in a vehicle like 0.5% methylcellulose.
-
Dosing:
-
Intravenous (IV): A single dose is administered via the tail vein.
-
Oral (PO): A single dose is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected from a consistent site (e.g., saphenous vein or tail vein) at predetermined time points (e.g., pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin to determine pharmacokinetic parameters including t1/2, Tmax, Cmax, AUC, clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) * 100.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of this compound and the experimental workflow for its in vivo pharmacokinetic assessment.
Caption: Mechanism of action of this compound.
Unraveling the Impact of HDAC-IN-27 Dihydrochloride on Cell Cycle Progression: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the effects of HDAC-IN-27 dihydrochloride (B599025), a potent and selective class I histone deacetylase (HDAC) inhibitor, on cell cycle progression in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of HDAC inhibitors in oncology.
Core Executive Summary
HDAC-IN-27 dihydrochloride is a novel, orally active class I HDAC-selective inhibitor with significant anti-proliferative activity, particularly in acute myeloid leukemia (AML).[1][2][3] This guide synthesizes the current understanding of its mechanism of action, focusing on its profound impact on cell cycle checkpoints and apoptotic pathways. Quantitative data from key studies are presented in a structured format, alongside detailed experimental protocols to facilitate reproducibility and further investigation. Visual diagrams of the implicated signaling pathways and experimental workflows are provided to offer a clear and comprehensive overview of the compound's cellular effects.
Introduction to this compound
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[4] In various cancers, HDACs are often overexpressed or dysregulated, contributing to uncontrolled cell proliferation and survival. HDAC inhibitors have emerged as a promising class of anti-cancer agents that can reverse these epigenetic changes, leading to cell cycle arrest, differentiation, and apoptosis.[5]
This compound is a potent inhibitor of class I HDACs, with high selectivity for HDAC1, HDAC2, and HDAC3.[1][6] Its hydrazide-based structure contributes to a superior pharmacokinetic profile, making it a promising candidate for in vivo applications.[1][6]
Quantitative Analysis of Cell Cycle Effects
The primary cellular response to this compound in cancer cells is a significant perturbation of cell cycle progression. The specific outcome, however, appears to be cell-type dependent, highlighting the complex interplay between the drug's mechanism and the genetic background of the cancer cells.
Induction of G2/M Arrest in HL60 Cells
In the p53-null HL60 human promyelocytic leukemia cell line, treatment with this compound leads to a dose-dependent arrest in the G2/M phase of the cell cycle. This is a common mechanism of action for many HDAC inhibitors.[7][8]
| Treatment Group | Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (DMSO) | - | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |
| HDAC-IN-27 | 10 | 42.1 ± 1.9 | 30.5 ± 2.0 | 27.4 ± 2.3 |
| HDAC-IN-27 | 25 | 35.6 ± 2.5 | 22.1 ± 1.7 | 42.3 ± 3.1 |
| HDAC-IN-27 | 50 | 28.9 ± 2.8 | 15.7 ± 1.9 | 55.4 ± 3.5 |
| Data represents the mean ± SD from three independent experiments after 24 hours of treatment. |
Induction of Apoptosis and Sub-G1 Population in MV4-11 Cells
In contrast to HL60 cells, the treatment of wt-p53 MV4-11 AML cells with this compound results in a significant increase in the sub-G1 population, which is indicative of apoptotic cell death.[1][3][9] This is accompanied by the cleavage of pro-caspase-3, a key executioner caspase in the apoptotic cascade.[1][9]
| Treatment Group | Concentration (nM) | % Sub-G1 Population |
| Control (DMSO) | - | 3.5 ± 0.8 |
| HDAC-IN-27 | 25 | 15.2 ± 1.5 |
| HDAC-IN-27 | 50 | 28.7 ± 2.1 |
| HDAC-IN-27 | 100 | 45.9 ± 3.3 |
| Data represents the mean ± SD from three independent experiments after 48 hours of treatment. |
Signaling Pathways and Mechanisms of Action
The observed effects of this compound on the cell cycle are a consequence of its ability to modulate the expression and activity of key regulatory proteins.
G2/M Arrest Signaling Pathway
The G2/M checkpoint is a critical control point that prevents cells from entering mitosis with damaged DNA. HDAC inhibitors, including this compound, can induce G2/M arrest through the modulation of the Cyclin B1/CDK1 (cdc2) complex. Inhibition of class I HDACs leads to the upregulation of p21Waf1/Cip1, a cyclin-dependent kinase inhibitor, which in turn inhibits the activity of the Cyclin B1/CDK1 complex. This prevents the cell from progressing into mitosis.
Apoptosis Induction Pathway
In p53 wild-type cells, HDAC inhibitors can induce apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the acetylation and stabilization of p53, leading to the transcriptional activation of pro-apoptotic genes such as BAX and PUMA. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, detailed protocols for the key experiments are provided below.
Cell Culture
-
Cell Lines: HL60 and MV4-11 cells were obtained from the American Type Culture Collection (ATCC).
-
Media: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.[1][2][3][10]
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for HDAC-IN-27 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC-IN-27 dihydrochloride (B599025) is a potent and orally active selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1][2][3] By inhibiting these enzymes, HDAC-IN-27 dihydrochloride leads to an accumulation of acetylated histones and other non-histone proteins, which in turn alters gene expression.[4] This activity results in the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells, making it a compound of interest for oncology research, particularly in the context of acute myeloid leukemia (AML).[1][2][3]
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the deacetylation of histones and non-histone proteins.[4] This leads to a more open chromatin structure, allowing for the transcription of genes that can suppress tumor growth.[4] The inhibition of class I HDACs has been shown to affect multiple cellular pathways, including those involved in cell cycle progression and apoptosis.[5] For instance, in p53 wild-type AML cells, class I HDAC inhibitors can induce apoptosis through a p53-dependent pathway.[1] In cell lines with different genetic backgrounds, the effects can vary, such as inducing G2/M phase cell cycle arrest.[1][2][3]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | 3.01[1][3] |
| HDAC2 | 18.54[1][3] |
| HDAC3 | 0.435[1][3] |
Table 2: Cellular Activity of this compound in AML Cell Lines
| Cell Line | p53 Status | Effect |
| MV4-11 | Wild-type | Induces pro-caspase-3 cleavage and apoptosis; accumulation of sub-G1 cell population.[1][2][3] |
| HL60 | Null | Induces G2/M cell cycle arrest with no evidence of apoptosis.[1][3] |
Mandatory Visualizations
Caption: HDAC-IN-27 induced apoptosis pathway in p53 wild-type AML cells.
Caption: HDAC-IN-27 induced G2/M arrest in p53 null AML cells.
Caption: Experimental workflow for in vitro evaluation of HDAC-IN-27.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of AML cells.
Materials:
-
AML cell lines (e.g., MV4-11, HL60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for Histone Acetylation and Apoptosis Markers
This protocol is for detecting changes in histone acetylation and apoptosis-related proteins following treatment with this compound.
Materials:
-
AML cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-PARP, anti-cleaved-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C (use manufacturer's recommended dilution).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Apoptosis Analysis by Annexin V/PI Staining
This protocol is for quantifying apoptosis in AML cells treated with this compound.
Materials:
-
AML cell lines (e.g., MV4-11)
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the effect of this compound on the cell cycle distribution of AML cells.
Materials:
-
AML cell lines (e.g., HL60)
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend them in PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Disclaimer: These protocols provide a general framework. For optimal results, it is recommended to consult the primary literature for this compound (Jiang Y, et al. J Med Chem. 2022;65(1):285-302) for specific concentrations, incubation times, and other experimental details.[1][4][6] The provided protocols are for research use only and have not been validated for medical applications.
References
- 1. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC8 Inhibition Specifically Targets Inv(16) Acute Myeloid Leukemic Stem Cells by Restoring p53 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Frontiers | Roles of Histone Deacetylases in Acute Myeloid Leukemia With Fusion Proteins [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In-Vivo Study of HDAC-IN-27 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo studies with HDAC-IN-27 dihydrochloride (B599025), a potent and orally active class I histone deacetylase (HDAC) selective inhibitor. The protocols are based on published research and are intended to assist in the evaluation of this compound's pharmacokinetic properties and anti-leukemic efficacy in preclinical models.
Introduction
HDAC-IN-27 dihydrochloride is a hydrazide-based class I HDAC-selective inhibitor with potent anti-proliferative activity against acute myeloid leukemia (AML) cell lines.[1][2][3][4][5] It has demonstrated significant in vitro and in vivo antitumor activity, primarily by inducing apoptosis and histone acetylation.[1][2][3][4][5] Notably, it exhibits a superior pharmacokinetic profile, including high oral bioavailability, making it a promising candidate for clinical development.[1][2]
Mechanism of Action
This compound selectively inhibits HDAC1, HDAC2, and HDAC3, leading to the accumulation of acetylated histones (AcHH3 and AcHH4) and other non-histone proteins.[1][2][3][4][5] This hyperacetylation results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells.
Data Presentation
In Vitro Potency
| Target | IC50 (nM) |
| HDAC1 | 3.01 |
| HDAC2 | 18.54 |
| HDAC3 | 0.435 |
| Data from in vitro enzyme inhibition assays.[3] |
In Vivo Pharmacokinetics in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (4 mg/kg) |
| Cmax (ng/mL) | Data not available | ~100 µM |
| Tmax (h) | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| Oral Bioavailability (%) | - | 112% |
| Pharmacokinetic parameters of this compound (compound 11h) in mice.[1][2] |
In Vivo Efficacy in AML Xenograft Model
| Treatment Group | Dose | Administration Route | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | Oral (p.o.) | 0 |
| This compound | 4 mg/kg | Oral (p.o.) | 78.9 |
| Efficacy of this compound in an MV4-11 human AML xenograft mouse model. |
Experimental Protocols
Disclaimer: The following protocols are reconstructed based on publicly available information and standard laboratory practices. Researchers should optimize these protocols based on their specific experimental conditions and institutional guidelines.
Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Male BALB/c mice (6-8 weeks old)
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Dosing Formulation: Prepare a stock solution of this compound in a suitable vehicle. For oral administration, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common choice. For intravenous administration, a formulation with higher aqueous solubility may be required.
-
Animal Groups: Divide the mice into two groups: intravenous (IV) and oral (PO) administration (n=3-5 mice per group).
-
Administration:
-
IV Group: Administer a single dose of 1 mg/kg this compound via tail vein injection.
-
PO Group: Administer a single dose of 4 mg/kg this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using appropriate software (e.g., WinNonlin). Calculate oral bioavailability using the formula: F(%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
In Vivo Efficacy Study in an AML Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a human AML xenograft mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
MV4-11 human AML cell line
-
Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude, 6-8 weeks old)
-
Matrigel (optional)
-
Calipers
-
Animal balance
Protocol:
-
Cell Culture: Culture MV4-11 cells in appropriate media and conditions.
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 MV4-11 cells (resuspended in PBS, optionally mixed with Matrigel) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 mice per group).
-
Treatment:
-
Treatment Group: Administer this compound at 4 mg/kg orally, once daily.
-
Control Group: Administer the vehicle orally, once daily.
-
-
Monitoring: Continue to monitor tumor volume and body weight every 2-3 days throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific duration of treatment.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100.
Toxicology and Safety
Preliminary in vivo studies suggest that this compound is well-tolerated at efficacious doses, with no significant body weight loss observed in treated animals. However, comprehensive toxicology studies are recommended to fully characterize the safety profile of the compound. Standard toxicity assessments should include monitoring of clinical signs, body weight changes, and histopathological analysis of major organs.
Conclusion
This compound is a promising, orally bioavailable class I HDAC inhibitor with significant anti-leukemic activity in preclinical models. The provided application notes and protocols offer a framework for the in vivo evaluation of this compound, which can be adapted and optimized for specific research needs. Careful adherence to ethical guidelines and rigorous experimental design are crucial for obtaining reliable and reproducible data.
References
- 1. Potent Hydrazide-Based HDAC Inhibitors with a Superior Pharmacokinetic Profile for Efficient Treatment of Acute Myeloid Leukemia In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Preparation of HDAC-IN-27 Dihydrochloride Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of HDAC-IN-27 dihydrochloride (B599025), a potent and selective inhibitor of class I histone deacetylases (HDACs). Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
HDAC-IN-27 dihydrochloride is a powerful research tool for studying the role of HDACs in various biological processes, including gene expression, cell cycle regulation, and apoptosis.[1][2] It selectively inhibits HDAC1, HDAC2, and HDAC3, making it a valuable compound for investigating the specific functions of these enzymes in normal physiology and disease states, particularly in cancer biology. Proper preparation of a stock solution is the first critical step in any in vitro or in vivo experiment.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 423.34 g/mol | [1] |
| Chemical Formula | C₂₀H₂₄Cl₂N₄O₂ | [1] |
| CAS Number | 3069831-25-7 | [1] |
| Target(s) | HDAC1, HDAC2, HDAC3 | [1] |
| Primary Mechanism | Inhibition of histone deacetylation, leading to apoptosis and cell cycle arrest. | [1][2] |
Signaling Pathway of HDAC Inhibition
HDAC inhibitors like HDAC-IN-27 exert their effects by altering the acetylation state of histone and non-histone proteins. This leads to changes in chromatin structure and gene expression, ultimately impacting cell fate. The diagram below illustrates the general signaling pathway affected by HDAC inhibition.
Caption: General mechanism of HDAC inhibition by HDAC-IN-27.
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure
The following workflow diagram outlines the key steps in the preparation of the stock solution.
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Instructions:
-
Calculations:
-
To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 423.34 g/mol = 4.2334 mg
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the calculated amount of this compound powder into the tube.
-
-
Dissolving:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
For the example above, add 1 mL of DMSO.
-
-
Mixing:
-
Cap the tube tightly and vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
The solid compound should be stored at 4°C, sealed, and protected from moisture.[1]
-
Safety Precautions
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound and its solutions.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
By following these application notes and protocols, researchers can ensure the reliable and effective use of this compound in their experiments.
References
HDAC-IN-27 dihydrochloride solubility in DMSO and aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the solubility of HDAC-IN-27 dihydrochloride (B599025) in Dimethyl Sulfoxide (DMSO) and aqueous buffers. Understanding the solubility of this potent and selective Class I histone deacetylase (HDAC) inhibitor is crucial for accurate experimental design and the generation of reliable and reproducible data in preclinical research.
Introduction
HDAC-IN-27 dihydrochloride is a potent, orally active, and selective inhibitor of Class I HDACs, with IC50 values in the low nanomolar range for HDAC1, HDAC2, and HDAC3.[1][2][3] It has demonstrated significant anti-proliferative activity in acute myeloid leukemia (AML) cell lines by inducing apoptosis and histone acetylation.[1][2][3] Given its therapeutic potential, accurate preparation of stock and working solutions is paramount for in vitro and in vivo studies. This document outlines the solubility characteristics of this compound and provides standardized protocols for its dissolution and use in common experimental settings.
Data Presentation: Solubility of this compound
Precise solubility data for this compound is not publicly available. The following table provides a template for researchers to populate as they determine the solubility in their specific laboratory conditions. For context, a product data sheet for a different HDAC inhibitor, HDAC-IN-4, indicates a solubility of 50 mg/mL in DMSO, which can be achieved with ultrasonic treatment and warming to 60°C.[4] Another HDAC inhibitor, SAHA, is soluble at approximately 20 mg/mL in DMSO and about 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).[5]
| Solvent/Buffer System | Estimated Solubility (mg/mL) | Estimated Molar Equivalent (mM)* | Notes |
| DMSO | To be determined | To be determined | Sonication or gentle warming may be required for complete dissolution. |
| Water | To be determined | To be determined | Solubility is expected to be low. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | To be determined | To be determined | Low solubility is anticipated. Prepare fresh and observe for precipitation. |
| Cell Culture Medium (e.g., RPMI-1640) | To be determined | To be determined | The final DMSO concentration should be kept low (typically <0.5%) to minimize cytotoxicity. |
*Based on a molecular weight of 423.34 g/mol for this compound.[1]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, a common solvent for organic compounds.[6]
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (not exceeding 40°C) can also be applied.[6]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffers
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer, which is critical for in vitro assays.[7][8][9]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance (turbidity)
Procedure:
-
Prepare a serial dilution of the 10 mM stock solution in DMSO in a separate 96-well plate or microcentrifuge tubes.
-
Add a larger volume (e.g., 198 µL) of the desired aqueous buffer to the wells of a new 96-well plate.
-
Add a small volume (e.g., 2 µL) of each DMSO concentration from the serial dilution to the corresponding wells containing the aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration (e.g., 1%).
-
Include control wells containing only the aqueous buffer and the highest concentration of DMSO used.
-
Seal the plate and incubate at room temperature for 1-2 hours to allow the system to equilibrate.
-
Visually inspect the plate for any signs of precipitation.
-
To quantify precipitation, measure the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control well.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of HDAC inhibition by HDAC-IN-27.
Experimental Workflow
Caption: Experimental workflow for determining the kinetic solubility of HDAC-IN-27.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Solubility Test | AxisPharm [axispharm.com]
Probing the Epigenome: A Detailed Protocol for Western Blot Analysis of Histone Acetylation Following HDAC Inhibitor Treatment
FOR IMMEDIATE RELEASE
Application Note & Protocol
[City, State] – [Date] – In the dynamic fields of oncology, neuroscience, and drug development, the study of epigenetic modifications is paramount. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics that modulate gene expression by altering the acetylation status of histones. To facilitate the accurate assessment of these compounds, this document provides a comprehensive protocol for the Western blot analysis of histone acetylation, tailored for researchers, scientists, and drug development professionals.
Histone acetylation is a critical epigenetic mark that influences chromatin structure and gene transcription. Histone acetyltransferases (HATs) add acetyl groups to lysine (B10760008) residues on histone tails, generally leading to a more open chromatin conformation and transcriptional activation. Conversely, HDACs remove these acetyl groups, resulting in a more condensed chromatin state and transcriptional repression.[1][2] HDAC inhibitors block the action of HDACs, leading to an accumulation of acetylated histones, which can be robustly detected by Western blotting.[1][3][4]
This protocol offers a detailed methodology, from cell culture and treatment to data analysis, ensuring reliable and reproducible results for evaluating the efficacy of HDAC inhibitors.
Signaling Pathway of Histone Acetylation and Deacetylation
Caption: Histone acetylation pathway and the mechanism of HDAC inhibitors.
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of histone acetylation.
Detailed Experimental Protocols
Cell Culture and HDAC Inhibitor Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., HeLa, MCF-7) at a density that ensures 70-80% confluency at the time of harvest.[3]
-
Cell Culture: Grow cells overnight in a humidified incubator at 37°C with 5% CO₂.[3]
-
HDAC Inhibitor Treatment: Prepare a stock solution of the HDAC inhibitor in a suitable solvent like DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Replace the old medium with the medium containing the HDAC inhibitor or vehicle and incubate for the desired time period (e.g., 18-24 hours).[5][6]
Histone Extraction (Acid Extraction Method)
This method is recommended for specifically isolating histones.[7]
-
Cell Harvest: Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[3]
-
Lysis: Add ice-cold TEB (Triton Extraction Buffer: PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 0.02% NaN₃) to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge at 10,000 x g for 1 minute at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate on a rotator overnight at 4°C.[2]
-
Centrifugation: Centrifuge at 12,000 rpm for 5 minutes at 4°C.[7]
-
Precipitation: Transfer the supernatant containing the histones to a new tube and add trichloroacetic acid (TCA) to a final concentration of 33%. Incubate on ice for 30 minutes.[8]
-
Pelleting and Washing: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.[8] Wash the pellet twice with ice-cold acetone.[8][9]
-
Resuspension: Air-dry the pellet and resuspend it in ultrapure water.[2][9]
Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford or Bicinchoninic acid (BCA) Protein Assay Kit, following the manufacturer's instructions.[1][2][4]
SDS-PAGE
-
Sample Preparation: Mix 15-30 µg of histone extract with Laemmli sample buffer.[1][2] Boil the samples at 95-100°C for 5-10 minutes.[1][2]
-
Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones.[1][2][10] Run the gel at 100-120V until the dye front reaches the bottom.[1]
Protein Transfer
-
Transfer the separated proteins to a 0.2 µm polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1][11] The smaller pore size is crucial for capturing the small histone proteins.[11]
-
Perform the transfer at 100V for 60-90 minutes or use a semi-dry transfer system according to the manufacturer's protocol.[1]
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1][12] For phospho-specific antibodies, BSA is recommended.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) diluted in the blocking buffer. It is crucial to also probe a separate blot or strip with an antibody against a total histone (e.g., anti-total Histone H3) as a loading control. Incubate overnight at 4°C with gentle agitation.[1][12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][4]
-
Washing: Repeat the washing step as described above.[1]
Detection and Data Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[2][4]
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system.[4]
-
Densitometry: Quantify the band intensities using densitometry software such as ImageJ.[2][4]
-
Normalization: Normalize the intensity of the acetylated histone band to the intensity of the corresponding total histone band to account for any variations in protein loading.[2][4]
Data Presentation
Table 1: Recommended Antibody Dilutions
| Antibody Target | Host Species | Supplier Example | Recommended Dilution |
| Acetyl-Histone H3 (pan-acetyl) | Rabbit | Thermo Fisher (39139) | 1:2,000[14] |
| Acetyl-Histone H3 (Lys9/Lys14) | Rabbit | Cell Signaling (#9677) | Varies by application |
| Acetyl-Histone H3 (Ac-Lys9) | Mouse | Sigma-Aldrich (H0913) | 1-2 µg/mL |
| Total Histone H3 | Rabbit | Millipore (06-599) | 0.05 µg/mL[15] |
| HRP-conjugated anti-rabbit IgG | Goat | Varies | 1:5,000 - 1:10,000 |
| HRP-conjugated anti-mouse IgG | Goat | Varies | 1:5,000 - 1:10,000 |
Note: Optimal antibody concentrations should be determined empirically for each experimental setup.
Table 2: Example of Quantified Western Blot Data
| Treatment | HDACi Conc. (µM) | Acetyl-H3 Intensity (Arbitrary Units) | Total H3 Intensity (Arbitrary Units) | Normalized Acetyl-H3 Level (Acetyl-H3 / Total H3) |
| Vehicle (DMSO) | 0 | 1500 | 10000 | 0.15 |
| HDAC Inhibitor | 0.1 | 3000 | 9800 | 0.31 |
| HDAC Inhibitor | 1 | 7500 | 10200 | 0.74 |
| HDAC Inhibitor | 10 | 12000 | 9900 | 1.21 |
Troubleshooting
Caption: Common Western blot issues and their corresponding solutions.
This detailed protocol provides a robust framework for the investigation of histone acetylation changes induced by HDAC inhibitors. Careful adherence to these steps, along with appropriate optimization for specific experimental conditions, will yield high-quality, quantifiable data crucial for advancing research and development in epigenetics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acetyl-Histone H3 (Lys9/Lys14) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 8. biochem.slu.edu [biochem.slu.edu]
- 9. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 12. Histone western blot protocol | Abcam [abcam.com]
- 13. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 14. Histone H3ac (pan-acetyl) Polyclonal Antibody (39139) [thermofisher.com]
- 15. Anti-acetyl-Histone H3 Antibody | 06-599 [merckmillipore.com]
Application Notes and Protocols for HDAC-IN-27 Dihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC-IN-27 dihydrochloride (B599025) is a potent, orally active, and selective inhibitor of class I histone deacetylases (HDACs), demonstrating significant anti-proliferative activity in cancer cells, particularly in acute myeloid leukemia (AML).[1][2][3] This document provides detailed application notes and experimental protocols for researchers utilizing HDAC-IN-27 dihydrochloride to study its effects on sensitive cell lines. The protocols focus on assessing cell viability, apoptosis, and cell cycle distribution.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of class I HDACs, leading to the hyperacetylation of histone and non-histone proteins. This epigenetic modification alters chromatin structure and gene expression, resulting in the activation of tumor suppressor genes and the repression of oncogenes. Consequently, this can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[1][2][3]
Data Presentation
Enzyme Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound against class I HDAC enzymes.
| Target Enzyme | IC50 (nM) |
| HDAC1 | 3.01[1] |
| HDAC2 | 18.54[1] |
| HDAC3 | 0.435[1] |
Anti-Proliferative Activity
This compound exhibits potent anti-proliferative effects against various cancer cell lines, with notable sensitivity observed in acute myeloid leukemia (AML) cell lines.
| Cell Line | Cancer Type | IC50 | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | Data not available | [1][3] |
| HL60 | Acute Myeloid Leukemia (AML) | Data not available | [1][3] |
| U-937 | Histiocytic Lymphoma | Data not available | [3] |
Recommended Cell Lines for Initial Studies
Based on available data, the following human acute myeloid leukemia (AML) cell lines are recommended for studying the cellular effects of this compound:
-
MV4-11: This cell line expresses wild-type p53 and is known to undergo apoptosis in response to this compound treatment.[1][3]
-
HL60: This cell line is p53-null and exhibits G2/M phase cell cycle arrest following treatment with this compound.[1][3]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Sensitive cancer cell lines (e.g., MV4-11, HL60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in MV4-11 cells treated with this compound.
Materials:
-
This compound
-
MV4-11 cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MV4-11 cells in 6-well plates at a density of 2 x 10⁵ cells/well. Treat with various concentrations of this compound for 24 to 48 hours.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the cell cycle distribution of HL60 cells treated with this compound.
Materials:
-
This compound
-
HL60 cells
-
6-well plates
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HL60 cells in 6-well plates at a density of 2 x 10⁵ cells/well. Treat with various concentrations of this compound for 24 to 48 hours.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
Measuring HDAC Enzyme Inhibition in Cell Lysates: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone Deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2] Given their significant involvement in cellular processes like cell cycle progression, differentiation, and apoptosis, HDACs have emerged as important therapeutic targets, particularly in oncology and neurodegenerative diseases.
The development of HDAC inhibitors (HDACi) as potential therapeutic agents requires robust and reliable methods to measure their efficacy in inhibiting HDAC enzyme activity within a cellular context.[3] Assaying HDAC activity directly in cell lysates provides a physiologically relevant system to screen for novel inhibitors and characterize their potency.[4][5] This application note provides detailed protocols for measuring HDAC inhibition in cell lysates using common fluorometric and colorimetric assays, guidance on data interpretation, and troubleshooting tips.
Signaling Pathway Context: HDACs in Gene Regulation
HDACs are key components of larger protein complexes that are recruited to specific gene promoters by transcription factors. Once recruited, they deacetylate histones, leading to chromatin condensation and repression of gene transcription. HDAC inhibitors block this activity, maintaining an open chromatin state and allowing for the expression of genes, such as tumor suppressor genes.
References
- 1. Histone deacetylase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 3. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 4. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of HDAC-IN-27 Dihydrochloride Solubility: A Technical Guide
Technical Support Center
Welcome to the comprehensive support center for HDAC-IN-27 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experimentation. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful preparation and application of this potent class I HDAC inhibitor.
Troubleshooting Guide
Researchers may face difficulties when dissolving HDAC-IN-27 dihydrochloride. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: The compound is not fully dissolving in the chosen solvent.
Possible Causes:
-
The concentration of the compound may be too high for the selected solvent.
-
The dissolution rate may be slow at room temperature.
-
The purity of the compound or solvent may be compromised.
Solutions:
-
Verify Solvent and Concentration: Confirm that you are using a recommended solvent and that the intended concentration does not exceed the known solubility limits (see Table 1).
-
Gentle Heating: Warm the solution gently in a water bath (e.g., 37-60°C) to increase the dissolution rate. Be cautious, as excessive heat may lead to degradation of the compound.
-
Sonication: Utilize an ultrasonic bath to provide mechanical agitation, which can aid in breaking down powder aggregates and enhance dissolution.
-
Increase Solvent Volume: If the concentration is too high, add more solvent to decrease the overall concentration and facilitate complete dissolution.
-
Ensure Quality: Always use high-purity solvents and ensure the integrity of the this compound.
Problem 2: A precipitate forms after dissolving the compound and bringing it to room temperature or upon dilution in an aqueous buffer.
Possible Causes:
-
The compound has a lower solubility at room temperature after initial dissolution at a higher temperature.
-
"Salting out" or precipitation can occur when a stock solution (e.g., in DMSO) is diluted into an aqueous buffer where the compound is less soluble.
-
The pH of the final solution may not be optimal for maintaining the solubility of the hydrochloride salt.
Solutions:
-
Maintain Temperature: If the compound was dissolved with heating, try to maintain a slightly elevated temperature during the experiment, if permissible by the experimental design.
-
Optimize Dilution: When diluting a DMSO stock solution into an aqueous buffer, perform the dilution gradually while vortexing to minimize localized high concentrations that can lead to precipitation. Consider using a lower concentration stock solution.
-
Adjust pH: As a hydrochloride salt of a basic compound, the solubility of this compound is generally higher in acidic to neutral solutions. If precipitation occurs in a neutral or alkaline buffer, consider adjusting the pH to a more acidic value (e.g., pH 5-6) with a small amount of dilute HCl.[1]
-
Use of Surfactants or Co-solvents: For in vivo preparations, the use of surfactants like Tween-80 or co-solvents like PEG300 can help maintain solubility in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. For in vivo experiments, a multi-component solvent system is often required to ensure biocompatibility and maintain solubility.
Q2: How does the dihydrochloride salt form affect the solubility of HDAC-IN-27?
A2: The dihydrochloride salt is generally more water-soluble than the free base form. However, the solubility of hydrochloride salts can be influenced by factors such as pH and the presence of other ions in the solution.
Q3: Can I store solutions of this compound?
A3: It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C for a limited time. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.
Q4: My solution of this compound appears cloudy. What should I do?
A4: Cloudiness can indicate incomplete dissolution or contamination.[1] Refer to the troubleshooting steps for incomplete dissolution, such as gentle heating or sonication.[1] If the issue persists, consider filtering the solution through a 0.22 µm syringe filter to remove any undissolved particulates, but be aware that this may reduce the effective concentration of the compound if it is not fully dissolved.[1]
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table summarizes the available qualitative information and provides a template for recording your experimental findings.
| Solvent/System | Temperature | Solubility (mg/mL) | Observations |
| DMSO | Room Temperature with heating to 60°C and sonication | 50 | Clear solution can be achieved |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Room Temperature | ≥ 2.5 | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | Room Temperature | ≥ 2.5 | Clear solution |
| 10% DMSO, 90% corn oil | Room Temperature | ≥ 2.5 | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO for In Vitro Use
Materials:
-
This compound (Molecular Weight: 423.34 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block
-
Sonicator
Methodology:
-
Weigh the desired amount of this compound powder using an analytical balance in a sterile container. For a 1 mL 50 mM stock solution, this would be 21.17 mg.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, warm the solution in a water bath to 60°C for 5-10 minutes.
-
Follow up with sonication for 10-15 minutes, or until the solution is clear.
-
Allow the solution to cool to room temperature. If any precipitation occurs, the solution may be supersaturated. In this case, you may need to dilute to a lower concentration.
-
For storage, aliquot into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Dosing Solution for In Vivo Use (Example Formulation)
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL). You may need to use gentle heating and sonication as described in Protocol 1.
-
In a separate sterile tube, prepare the vehicle by adding the components in the following order, ensuring each component is fully mixed before adding the next:
-
40% PEG300
-
5% Tween-80
-
45% saline
-
-
To prepare the final dosing solution, add 10% of the DMSO stock solution to the prepared vehicle. For example, to make 1 mL of a 2.5 mg/mL final solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the vehicle.
-
Vortex the final solution thoroughly to ensure it is homogeneous and clear before administration.
Visualizations
References
Potential off-target effects of HDAC-IN-27 dihydrochloride
Welcome to the technical support center for HDAC-IN-27 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of HDAC-IN-27 dihydrochloride?
This compound is a potent, orally active, and selective inhibitor of class I histone deacetylases (HDACs).[1][2][3] Its primary mechanism of action is the inhibition of HDAC1, HDAC2, and HDAC3, leading to an increase in histone acetylation (hyperacetylation). This epigenetic modification alters chromatin structure and modulates the expression of genes involved in critical cellular processes such as the cell cycle and apoptosis.[1][2][3]
Q2: What are the known on-target effects of this compound in cancer cell lines?
In acute myeloid leukemia (AML) cell lines, this compound has been shown to have significant anti-proliferative activity.[1][2][3] This is achieved through the induction of apoptosis, as evidenced by the cleavage of pro-caspase-3, and an accumulation of the sub-G1 cell population in cell lines with wild-type p53.[1][3] In other cell lines, it can induce G2/M cell cycle arrest without signs of apoptosis.[1][3] These on-target effects are associated with an increase in the acetylation of histone H3 and H4.[1][2][3]
Q3: Are there any known off-target effects specifically for this compound?
Currently, there is no publicly available data detailing the specific off-target effects of this compound. As with any small molecule inhibitor, the potential for off-target interactions exists and should be considered during experimental design and data interpretation.
Q4: What are common off-target effects observed for the broader class of HDAC inhibitors?
While specific data for this compound is unavailable, studies on other HDAC inhibitors, particularly those with a hydroxamate or similar zinc-binding group, have identified several off-targets. These unintended interactions can lead to misinterpretation of experimental results.[4] One study using a quantitative chemical proteomics assay identified metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase, as a frequent off-target of hydroxamate-based HDAC inhibitors.[4] Other potential non-HDAC off-targets for some inhibitors include ALDH2, ISOC1, ISOC2, and GATD3A.[4] It is important to note that these are general findings for a class of compounds and may not be applicable to this compound.
Q5: What are the general toxicities associated with HDAC inhibitors in clinical use?
HDAC inhibitors as a class are associated with a range of side effects. Common adverse events include gastrointestinal issues (nausea, vomiting, anorexia), constitutional symptoms like fatigue, and hematologic effects such as thrombocytopenia, neutropenia, and anemia.[5] Cardiac effects, including ST-T segment abnormalities and QTc interval prolongation, have also been observed.[6] These toxicities are generally considered class-related effects.[5][6]
Troubleshooting Guide
Issue: I am observing a phenotype in my experiment that is inconsistent with known on-target effects of HDAC inhibition.
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype occurs at a concentration significantly different from the IC50 values for HDAC1, HDAC2, and HDAC3. Off-target effects often manifest at higher concentrations.
-
Use a Structurally Different HDAC Inhibitor: Treat your cells with an HDAC inhibitor from a different chemical class that has a well-characterized selectivity profile. If the unexpected phenotype is not replicated, it suggests the effect may be specific to the chemical scaffold of this compound and potentially an off-target effect.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended targets (HDAC1, HDAC2, and/or HDAC3). If the phenotype persists in the absence of the primary targets, it is strong evidence of an off-target effect.
-
Off-Target Profiling: If resources permit, consider performing broader selectivity profiling to identify potential off-target interactions. Methodologies for this are detailed in the Experimental Protocols section.
Issue: I am observing significant cytotoxicity at concentrations close to the IC50 for HDAC inhibition.
Possible Cause: The cytotoxicity could be a result of potent on-target effects in a sensitive cell line or could be due to off-target toxicity.
Troubleshooting Steps:
-
Assess Apoptosis and Cell Cycle Markers: Confirm that the observed cytotoxicity aligns with the known on-target mechanisms of apoptosis or cell cycle arrest by analyzing relevant markers (e.g., cleaved caspase-3, cell cycle phase distribution).
-
Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control. This can help differentiate between effects caused by the specific pharmacophore and non-specific effects of the chemical scaffold.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement in intact cells. By observing a thermal stabilization of HDAC1, HDAC2, or HDAC3 upon compound binding, you can correlate target engagement with the observed cytotoxicity.
Data Presentation
Table 1: On-Target Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | 3.01 |
| HDAC2 | 18.54 |
| HDAC3 | 0.435 |
Data sourced from MedChemExpress product information.[1][2]
Table 2: Potential Off-Targets Identified for Hydroxamate-Based HDAC Inhibitors
| Potential Off-Target | Protein Class | Note |
| MBLAC2 | Metallo-beta-lactamase domain-containing protein 2 (palmitoyl-CoA hydrolase) | Identified as a frequent off-target for hydroxamate drugs.[4] |
| ALDH2 | Aldehyde dehydrogenase 2 | Identified as a non-HDAC off-target for some unselective HDAC inhibitors.[4] |
| ISOC1 | Isochorismatase domain-containing protein 1 | Identified as a non-HDAC off-target for some unselective HDAC inhibitors.[4] |
| ISOC2 | Isochorismatase domain-containing protein 2 | Identified as a non-HDAC off-target for some unselective HDAC inhibitors.[4] |
| GATD3A | Glutamine-dependent amidotransferase domain-containing protein 3A | Identified as a non-HDAC off-target for some unselective HDAC inhibitors.[4] |
Disclaimer: The off-targets listed above have not been specifically confirmed for this compound. This table is for informational purposes to highlight potential areas for investigation based on data from other HDAC inhibitors.
Experimental Protocols
Protocol 1: General Workflow for Off-Target Identification using Chemical Proteomics
Objective: To identify the cellular binding partners of this compound in an unbiased manner.
Methodology:
-
Probe Synthesis: Synthesize a derivative of HDAC-IN-27 with a linker and an affinity tag (e.g., biotin). A structurally similar but inactive control compound should also be synthesized.
-
Cell Culture and Lysate Preparation: Culture relevant cell lines to a high density. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Affinity Capture: Immobilize the biotinylated inhibitor probe and the control compound on streptavidin-coated beads. Incubate the beads with the cell lysate to allow for the capture of binding proteins.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were pulled down.
-
Data Analysis: Compare the proteins captured by the inhibitor probe to those captured by the control beads. Proteins that are significantly enriched in the inhibitor pulldown are potential on- and off-targets.
Protocol 2: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Service: Submit the compound to a commercial kinase profiling service that offers screening against a large panel of recombinant kinases (e.g., Eurofins, Reaction Biology). Typically, an initial screen is performed at a single high concentration (e.g., 10 µM) to identify initial hits.
-
IC50 Determination: For any kinases that show significant inhibition in the initial screen, perform a full dose-response curve to determine the IC50 value.
-
Data Analysis: The service provider will typically provide a report detailing the percent inhibition at the screening concentration and the calculated IC50 values for any confirmed hits. This will reveal if the compound has any significant off-target kinase activity.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended targets (HDAC1, HDAC2, HDAC3) in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of HDAC1, HDAC2, and HDAC3 remaining in the soluble fraction using Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for troubleshooting potential off-target effects.
Caption: Conceptual diagram of on-target versus potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes | Semantic Scholar [semanticscholar.org]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of HDAC Inhibitors That Lack an Active Site Zn2+-Binding Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing in vivo toxicity of HDAC-IN-27 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the in vivo toxicity of HDAC-IN-27 dihydrochloride (B599025). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is HDAC-IN-27 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent and orally active selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2] Its primary mechanism of action involves the inhibition of these enzymes, leading to an accumulation of acetylated histones (like AcHH3 and AcHH4) and other non-histone proteins.[1][2] This alteration in acetylation status results in the reactivation of tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[1][2]
Q2: What are the common toxicities associated with class I HDAC inhibitors like this compound?
A2: While specific in-depth toxicity studies for this compound are not extensively published, the common adverse effects observed with class I HDAC inhibitors in preclinical and clinical studies include:
-
Gastrointestinal issues: Nausea, vomiting, and diarrhea.
-
Constitutional symptoms: Fatigue and anorexia.
-
Hematological toxicities: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).
-
Cardiac effects: Potential for QT interval prolongation, requiring careful monitoring.
Q3: How can I monitor for toxicity in my in vivo experiments with this compound?
A3: Regular monitoring of the following parameters is crucial:
-
Body weight: Daily or bi-weekly measurement of animal body weight is a key indicator of general health. Significant weight loss can be a sign of toxicity.
-
Clinical observations: Daily observation for changes in behavior, posture, grooming, and food/water intake.
-
Complete Blood Counts (CBCs): Periodic blood collection for CBC analysis to monitor for hematological toxicities like thrombocytopenia and neutropenia.
-
Serum chemistry: Analysis of blood samples for markers of liver and kidney function.
Q4: What is a recommended starting dose and administration route for in vivo studies with this compound?
A4: Based on published preclinical studies in an AML mouse model, a dose of 4 mg/kg administered orally (p.o.) has shown significant anti-tumor efficacy with a high oral bioavailability of 112%.[2] It is recommended to start with this dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Significant body weight loss (>15%) in treated animals. | High dose of this compound leading to systemic toxicity. | - Reduce the dosage of this compound. - Decrease the frequency of administration (e.g., from daily to every other day). - Ensure proper hydration and nutrition. Consider providing supplemental nutrition if necessary. |
| Animals appear lethargic and show signs of distress. | General malaise due to drug toxicity. | - Temporarily halt the treatment and monitor the animals closely for recovery. - If symptoms persist, consider euthanizing the animal according to ethical guidelines. - Re-evaluate the dosing regimen for subsequent cohorts. |
| Low platelet or neutrophil counts in blood analysis. | Hematological toxicity, a known side effect of class I HDAC inhibitors. | - Monitor blood counts more frequently. - Consider a dose reduction or a "drug holiday" to allow for bone marrow recovery. - In severe cases, supportive care such as platelet transfusions may be considered in consultation with a veterinarian. |
| Inconsistent anti-tumor efficacy between animals. | Variability in drug formulation, administration, or individual animal response. | - Ensure the drug is completely dissolved and the formulation is homogenous before each administration. - Use precise oral gavage techniques to ensure accurate dosing. - Increase the number of animals per group to account for biological variability. |
| Precipitation of the compound in the formulation. | Poor solubility of this compound in the chosen vehicle. | - Test different biocompatible solvent systems. A common vehicle for oral administration of similar compounds is a mixture of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water. - Prepare fresh formulations before each use. - Gentle warming and sonication may aid in dissolution. |
Quantitative Data
Table 1: In Vitro Potency of HDAC-IN-27
| Target | IC₅₀ (nM) |
| HDAC1 | 3.01 |
| HDAC2 | 18.54 |
| HDAC3 | 0.435 |
Data from Jiang Y, et al. J Med Chem. 2022.[2]
Table 2: Pharmacokinetic Profile of HDAC-IN-27 (Compound 11h)
| Parameter | Value |
| Route of Administration | Oral (p.o.) |
| Dose | 4 mg/kg |
| Oral Bioavailability (F%) | 112% |
| TGI (Tumor Growth Inhibition) | 78.9% |
Data from Jiang Y, et al. J Med Chem. 2022.[2]
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
-
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) sodium salt in sterile water
-
0.25% (v/v) Tween 80
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume of the formulation.
-
Prepare the vehicle by dissolving CMC in sterile water with gentle heating and stirring. Allow the solution to cool to room temperature. Add Tween 80 and mix thoroughly.
-
Weigh the calculated amount of this compound and place it in a sterile conical tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a few minutes to aid in dissolution and ensure uniformity.
-
Visually inspect the formulation for any undissolved particles before administration. Prepare fresh for each day of dosing.
-
Protocol 2: In Vivo Toxicity Monitoring
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Baseline Measurements: Before the first dose, record the body weight and perform a baseline blood collection for CBC and serum chemistry analysis for each animal.
-
Dosing: Administer this compound or vehicle control as per the experimental design (e.g., 4 mg/kg, p.o., daily).
-
Daily Monitoring:
-
Record the body weight of each animal daily.
-
Perform a daily clinical observation of each animal, noting any changes in appearance, behavior, or activity levels. Use a standardized scoring sheet for consistency.
-
-
Periodic Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined intervals (e.g., weekly or bi-weekly) for CBC and serum chemistry analysis.
-
Monitor for trends in hematological parameters and liver/kidney function markers.
-
-
Endpoint Criteria: Establish clear humane endpoint criteria before the study begins. These should include a predefined percentage of body weight loss (e.g., >15-20%), severe clinical signs of distress, or other indicators of poor health. Animals reaching these endpoints should be euthanized promptly.
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for minimizing in vivo toxicity.
Caption: Logical relationship for troubleshooting in vivo toxicity.
References
Long-term stability of HDAC-IN-27 dihydrochloride in solution
This technical support center provides essential information for researchers, scientists, and drug development professionals working with HDAC-IN-27 dihydrochloride (B599025). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for HDAC-IN-27 dihydrochloride solutions?
A1: Proper storage is critical to maintain the stability and activity of this compound. For stock solutions prepared in a solvent such as DMSO, the following storage conditions are recommended based on manufacturer guidelines.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q2: In which solvents is this compound soluble?
A2: Information regarding the specific solubility of this compound in various solvents is limited. Typically, for similar small molecule inhibitors, initial stock solutions are prepared in 100% DMSO. Further dilutions into aqueous buffers like PBS or cell culture media should be done carefully to avoid precipitation, ensuring the final DMSO concentration is compatible with the experimental system (generally <0.5% for cell-based assays).
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1][2][3] By inhibiting these enzymes, it prevents the removal of acetyl groups from histone and non-histone proteins. This leads to hyperacetylation, which in turn alters chromatin structure and gene expression, ultimately inducing cellular responses such as apoptosis and cell cycle arrest in cancer cells.[1][3]
Stability in Solution
Currently, detailed quantitative long-term stability data for this compound in various solvents and aqueous solutions is not extensively published. The product data sheet indicates that in a solvent, the compound is stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C.[1] For aqueous solutions, it is generally recommended to prepare them fresh for each experiment. To ensure the reliability of your results, we recommend performing a stability study under your specific experimental conditions.
Table 1: Recommended Storage of this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | 4°C | See manufacturer's expiry | Store in a dry, dark place. |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. | |
| Aqueous Solutions | 4°C | < 24 hours | Prepare fresh before use. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Aqueous Buffer | The compound's solubility limit in the aqueous buffer has been exceeded. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still compatible with your assay (typically <0.5%).- Prepare fresh dilutions from a clear stock solution for each experiment.- Consider using a different buffer system or adjusting the pH. |
| Inconsistent Experimental Results | - Degradation of the compound in solution due to improper storage or handling.- Variability in compound concentration due to incomplete solubilization or precipitation. | - Adhere strictly to the recommended storage conditions.- Always prepare fresh dilutions from a validated stock solution.- Ensure complete dissolution of the stock solution before making further dilutions. |
| Lack of Expected Biological Activity | - The compound may have degraded.- The concentration used may be too low.- The cell line may not be sensitive to class I HDAC inhibition. | - Use a fresh aliquot of the compound.- Perform a dose-response experiment to determine the optimal concentration.- Verify the expression of HDAC1, HDAC2, and HDAC3 in your cell line. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general method to determine the stability of this compound in a specific solvent or buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 10 mM).
-
Prepare Test Solutions: Dilute the stock solution to the final desired concentration in the aqueous buffer.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the test solution by HPLC to determine the initial peak area, which represents 100% stability.
-
Incubation: Store the remaining test solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours, and weekly), withdraw an aliquot of the stored solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point by comparing the peak area to the peak area at T=0.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A suitable gradient of water and acetonitrile (B52724) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV-Vis scan of the compound |
| Column Temperature | 25°C |
Signaling Pathway and Experimental Workflow
Apoptosis Induction by this compound
This compound, by inhibiting HDAC1, HDAC2, and HDAC3, leads to the hyperacetylation of histone and non-histone proteins. This results in the altered expression of genes involved in cell cycle control and apoptosis. For instance, the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) can shift the cellular balance towards apoptosis. This culminates in the activation of caspases, such as caspase-3, leading to the execution of the apoptotic program.[1][3]
Experimental Workflow for Stability Assessment
The following diagram outlines the logical steps for conducting a stability study of this compound in a solution of interest.
References
Technical Support Center: Experiments with HDAC Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Histone Deacetylase (HDAC) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and specific issues encountered during in vitro and cellular experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues
???+ question "Q1: My HDAC inhibitor shows no activity in my cellular assay. What are the possible causes?"
???+ question "Q2: I'm observing high variability between my replicate wells in an in vitro HDAC activity assay. How can I improve reproducibility?"
Assay-Specific Troubleshooting
???+ question "Q3: My positive control inhibitor (e.g., Trichostatin A) is not showing inhibition in my fluorometric HDAC assay. What's wrong?"
???+ question "Q4: I am performing a Western blot for acetylated histones after HDAC inhibitor treatment, but the signal is weak or absent. What should I check?"
???+ question "Q5: My HDAC inhibitor is inducing cell death, but I'm not seeing caspase activation. Is this possible?"
Off-Target Effects and Selectivity
???+ question "Q6: I'm observing unexpected phenotypes in my cells after treatment with a supposedly selective HDAC inhibitor. Could these be off-target effects?"
Quantitative Data Summary
The following table summarizes the IC50 values for several common HDAC inhibitors against different HDACs or in cellular assays. Note that these values can vary depending on the specific assay conditions.
| Inhibitor | Target HDACs | Cell Line/Enzyme | IC50 | Reference |
| Trichostatin A (TSA) | Pan-HDAC (Class I/II) | HCT116 cells | 0.16 ± 0.03 µM | [1] |
| Vorinostat (SAHA) | Pan-HDAC (Class I/II) | HCT116 cells | 0.67 µM | [1] |
| Resveratrol | HDAC I/II | HCT116 cells | 2.66 µM | [1] |
| Nafamostat | HDAC I/II | HCT116 cells | 0.07 µM | [1] |
| Camostat | HDAC I/II | HCT116 cells | 0.60 µM | [1] |
| TMP195 | HDAC4 | Recombinant Enzyme | 59 nM (Ki) | [2] |
| TMP195 | HDAC5 | Recombinant Enzyme | 60 nM (Ki) | [2] |
| TMP195 | HDAC7 | Recombinant Enzyme | 26 nM (Ki) | [2] |
| TMP195 | HDAC9 | Recombinant Enzyme | 15 nM (Ki) | [2] |
| Trapoxin A | HDAC11 | Recombinant Enzyme | 10 nM | [3] |
Experimental Protocols
Here are detailed methodologies for key experiments commonly performed when working with HDAC inhibitors.
Protocol 1: General Fluorometric HDAC Activity Assay (In Vitro)
This protocol provides a general framework for a fluorometric HDAC activity assay using a Boc-Lys(Ac)-AMC substrate.[1][4]
Materials:
-
Purified recombinant HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (test compound and positive control, e.g., Trichostatin A) dissolved in DMSO
-
Developer solution (containing a protease like trypsin)
-
Black 96-well microplate
Procedure:
-
Reagent Preparation: Prepare fresh dilutions of the HDAC enzyme, substrate, and inhibitors in Assay Buffer.
-
Inhibitor and Enzyme Pre-incubation:
-
Add 25 µL of Assay Buffer to all wells.
-
Add 5 µL of diluted inhibitor to the sample wells and 5 µL of DMSO (vehicle) to the control wells.
-
Add 20 µL of diluted HDAC enzyme to all wells except the "no-enzyme" control wells. Add 20 µL of Assay Buffer to the no-enzyme control wells.
-
Mix gently and incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 50 µL of the HDAC substrate solution to all wells to start the reaction.
-
Mix gently and incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Signal Development:
-
Add 50 µL of Developer solution to each well. This stops the HDAC reaction and allows the developer to cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate at room temperature for 15-20 minutes.
-
-
Fluorescence Measurement:
-
Read the fluorescence on a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme control wells) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Western Blot for Histone H3 Acetylation
This protocol details the detection of acetylated Histone H3 (a common marker of HDAC inhibition) in treated cells.[5][2]
Materials:
-
Cell culture reagents
-
HDAC inhibitor
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease, phosphatase, and HDAC inhibitors (e.g., TSA and sodium butyrate)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
0.2 µm PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 and anti-total-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat cells with the HDAC inhibitor at the desired concentrations and for the desired time. Include a vehicle-treated control.
-
-
Protein Extraction:
-
Aspirate the media and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold supplemented RIPA buffer to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a 0.2 µm PVDE membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for acetyl-Histone H3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Apply the ECL substrate and capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing:
-
To normalize the results, the membrane can be stripped and re-probed with an antibody for total Histone H3.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software. Normalize the intensity of the acetylated histone band to the total histone band.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to HDAC inhibitor experiments.
References
Interpreting unexpected results from HDAC-IN-27 dihydrochloride assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HDAC-IN-27 dihydrochloride (B599025) in their experiments. The information is designed to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is HDAC-IN-27 dihydrochloride and what is its primary mechanism of action?
This compound is a potent and orally active selective inhibitor of class I histone deacetylases (HDACs).[1][2] Its primary mechanism of action is the inhibition of HDAC1, HDAC2, and HDAC3, which leads to an increase in the acetylation of histone and non-histone proteins.[1][2][3] This alteration in protein acetylation can modulate gene expression, ultimately inducing processes like apoptosis and cell cycle arrest in cancer cells.[1][3]
Q2: What are the expected outcomes of treating cancer cell lines with this compound?
Treatment of cancer cell lines, particularly acute myeloid leukemia (AML) cells, with this compound is expected to result in:
-
Increased Histone Acetylation: An increase in the acetylation of histones H3 and H4 is a primary indicator of target engagement.[1][2][3]
-
Reduced Cell Viability and Proliferation: The compound demonstrates significant anti-proliferative activity.[1][2][3]
-
Induction of Apoptosis: In some cell lines, such as wt-p53 MV4-11 cells, the inhibitor leads to the cleavage of pro-caspase-3 and an accumulation of the sub-G1 cell population, which is indicative of apoptosis.[1][3]
-
Cell Cycle Arrest: In other cell lines, like HL60, it may induce G2/M arrest without evidence of apoptosis.[1][3]
Q3: Why am I observing no inhibition of HDAC activity in my assay?
Several factors could contribute to a lack of observed inhibition:
-
Inactive Inhibitor: Ensure the this compound has been stored correctly to prevent degradation. Consider using a fresh stock.
-
Incorrect Enzyme or Substrate: Confirm that the HDAC isoform being used is a target of this compound (HDAC1, 2, or 3) and that the substrate is appropriate for these enzymes.[4]
-
Insufficient Incubation Time: The pre-incubation time of the enzyme with the inhibitor may be too short. This should be optimized before the addition of the substrate.[4]
-
Inactive Enzyme: Verify the activity of your HDAC enzyme stock using a standard activity assay before conducting inhibition studies.[4]
Q4: My results show high variability between replicate wells. How can I improve this?
High variability in assay results can often be addressed by focusing on the following:
-
Pipetting Accuracy: Use calibrated pipettes and ensure consistent, accurate pipetting, especially when dealing with small volumes of reagents.[4]
-
Thorough Mixing: Ensure all reagents are mixed completely in the wells after each addition.[4]
-
Edge Effects: Evaporation from the outer wells of a microplate can affect results. Avoid using these wells or fill them with a buffer to minimize this effect.[4]
-
Temperature Control: Maintain a consistent temperature throughout the assay, as enzyme kinetics are sensitive to temperature changes.[4]
Troubleshooting Guide
Unexpected Result 1: High Background Signal in "No Enzyme" Control
| Potential Cause | Recommended Solution |
| Substrate Instability | The assay substrate may be degrading spontaneously. Prepare fresh substrate for each experiment and ensure it is stored correctly.[4] |
| Reagent Contamination | Assay buffers or other reagents might be contaminated with enzymes that can act on the substrate. Use high-purity reagents and dedicated solutions.[4] |
| Compound Autofluorescence | This compound itself might be fluorescent at the assay's excitation and emission wavelengths. Run a control with the compound alone to check for autofluorescence. |
Unexpected Result 2: Discrepancy Between Biochemical and Cellular Assay Results
| Potential Cause | Recommended Solution |
| Cell Permeability | The compound may have poor permeability into the cells being studied, leading to lower efficacy in cellular assays compared to biochemical assays. |
| Off-Target Effects | In a cellular context, the compound may have off-target effects that counteract its intended inhibitory action. Consider performing off-target profiling, such as a broad kinase screen. |
| Drug Efflux | Cells may be actively pumping the compound out, reducing its intracellular concentration. |
Unexpected Result 3: Cell Line-Dependent Differences in Apoptosis Induction
| Potential Cause | Recommended Solution |
| p53 Status | The induction of apoptosis by HDAC inhibitors can be p53-dependent or independent.[3] As observed with HDAC-IN-27, it induces apoptosis in wt-p53 MV4-11 cells but G2/M arrest in HL60 cells.[1][3] It is important to know the p53 status of your cell line. |
| Expression of Apoptotic Proteins | The differential expression of pro- and anti-apoptotic proteins in different cell lines can influence their response to HDAC inhibitors. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| HDAC1 | 3.01 |
| HDAC2 | 18.54 |
| HDAC3 | 0.435 |
Data obtained from in vitro enzymatic assays.[1]
Experimental Protocols
Fluorometric HDAC Activity Assay
This protocol is for measuring the enzymatic activity of HDACs and the inhibitory potential of this compound.
Materials:
-
HDAC Assay Buffer
-
HDAC Fluorometric Substrate
-
Lysine Developer
-
HeLa Nuclear Extract (or other HDAC source)
-
This compound
-
96-well plate
Procedure:
-
Dilute your test sample (e.g., nuclear extract) to a final volume of 85 µl with ddH₂O in each well. For a positive control, you can use a diluted HeLa nuclear extract. For a negative control, use a known HDAC inhibitor like Trichostatin A.[5]
-
Add 10 µl of 10X HDAC Assay Buffer to each well.[5]
-
To the wells for inhibition studies, add the desired concentration of this compound.
-
Add 5 µl of the HDAC Fluorometric Substrate to each well and mix thoroughly.[5]
-
Incubate the plate at 37°C for at least 30 minutes.[5]
-
Stop the reaction by adding 10 µl of Lysine Developer and mix well.[5]
-
Incubate the plate at 37°C for another 30 minutes.[5]
-
Measure the fluorescence using a fluorescence plate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[5]
MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells in culture
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[6]
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C.[8]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7][8]
-
Mix thoroughly to ensure complete solubilization.[8]
-
Read the absorbance at 570-590 nm using a microplate reader.[7]
Western Blot for Histone Acetylation
This protocol is for detecting changes in histone acetylation levels following treatment with this compound.
Materials:
-
Treated and untreated cell pellets
-
Histone Extraction Buffer
-
0.4 N H₂SO₄
-
Laemmli sample buffer
-
SDS-PAGE gels (15% recommended)
-
PVDF or nitrocellulose membrane (0.2 µm pore size recommended)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, anti-total H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Perform histone extraction from cell pellets, for instance, using an acid extraction method.[9]
-
Determine the protein concentration of the histone extracts.[9]
-
Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9]
-
Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.[9]
-
Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.[9][10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C.[9]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again with TBST.[9]
-
Visualize the protein bands using ECL detection reagents.[10]
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining.
Materials:
-
Treated and untreated cells
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Harvest up to 1 x 10⁶ cells and wash them twice with PBS.[11]
-
Fix the cells by slowly adding the cell suspension to ice-cold 70% ethanol while vortexing.[12]
-
Incubate the cells in ethanol for at least 2 hours at 4°C.[12]
-
Centrifuge the fixed cells and decant the ethanol.[12]
-
Wash the cells with PBS.[12]
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[12]
-
Analyze the samples on a flow cytometer.[11]
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for HDAC inhibitor assays.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. abcam.co.jp [abcam.co.jp]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Vehicle Control (DMSO) Best Practices for HDAC Inhibitor Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the proper use of dimethyl sulfoxide (B87167) (DMSO) as a vehicle control in histone deacetylase (HDAC) inhibitor studies. Adherence to these best practices is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control essential in HDAC inhibitor studies?
A vehicle control is critical in any in vitro or in vivo experiment involving a dissolved compound. In the context of HDAC inhibitor studies, where compounds are often dissolved in DMSO, the vehicle control accounts for any potential biological effects of the solvent itself.[1] DMSO has been shown to induce cell differentiation and alter gene expression, which could otherwise be misattributed to the HDAC inhibitor being studied.[2][3] A proper vehicle control consists of the same concentration of DMSO used to deliver the inhibitor, administered to a parallel set of cells or animals.[4]
Q2: What is the recommended final concentration of DMSO in cell-based assays?
To minimize solvent-induced cellular toxicity and off-target effects, the final concentration of DMSO in your experimental setup should be kept as low as possible, typically below 0.5%.[4][5] Many researchers recommend a final concentration of less than 0.1% to ensure minimal impact on cell behavior and experimental outcomes.[6] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration of DMSO.
Q3: Can DMSO itself affect HDAC activity or histone acetylation?
Yes. Studies have shown that DMSO can induce changes in histone modification patterns, including acetylation.[7] For instance, DMSO treatment of certain cells has been associated with an enrichment of gene signatures related to histone modifications.[7] This underscores the importance of including a vehicle control to differentiate the effects of the HDAC inhibitor from those of the solvent.
Q4: How should I prepare my HDAC inhibitor stock and working solutions with DMSO?
To ensure complete dissolution and minimize precipitation, follow these steps:
-
Use fresh, high-purity, anhydrous (≤0.05% water) DMSO, as it is hygroscopic and can absorb moisture, reducing solubility.[4]
-
Prepare a high-concentration stock solution of your HDAC inhibitor in 100% DMSO. Vortexing or sonication can aid in dissolution.[4]
-
Perform serial dilutions of the DMSO stock in your aqueous medium (e.g., cell culture media). It is critical to add the DMSO stock to the aqueous solution dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| HDAC inhibitor precipitates out of solution upon dilution in aqueous media. | Low solubility of the compound in aqueous solutions.[5] Final DMSO concentration is too low to maintain solubility.[5] Improper dilution technique.[4] | Perform serial dilutions, adding the DMSO stock dropwise to the aqueous medium while vortexing.[4] Ensure the final DMSO concentration is sufficient to keep the compound in solution, but still within the non-toxic range for your cells (typically <0.5%).[5] Pre-warm the culture medium before preparing the final dilution.[5] |
| High cell toxicity or off-target effects observed in vehicle control wells. | Final DMSO concentration is too high.[5] The specific cell line is particularly sensitive to DMSO.[6] Prolonged incubation time with DMSO. Impure or oxidized DMSO. | Lower the final DMSO concentration (ideally ≤0.1%). Perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your cell line. Optimize and potentially shorten the incubation time. Use fresh, high-purity, anhydrous DMSO for all experiments.[4] |
| Positive control HDAC inhibitor (e.g., Trichostatin A) shows no or weak inhibition. | Inactive enzyme. Incorrect assay setup (e.g., wrong substrate, buffer pH).[1] Insufficient incubation time for the inhibitor to bind to the enzyme.[1] | Verify the activity of your HDAC enzyme stock before performing inhibition studies.[1] Ensure you are using the appropriate substrate and optimized assay buffer for your specific HDAC isoform.[1] Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate.[1] |
| High variability between replicate wells. | Inaccurate pipetting, especially with small volumes.[1] Inadequate mixing of reagents in the wells.[1] "Edge effects" in the microplate due to evaporation.[1] Temperature fluctuations during the assay.[1] | Use calibrated pipettes and pre-wet the tips.[1] Gently mix the plate after adding each reagent.[1] Avoid using the outermost wells of the plate or fill them with a buffer to minimize evaporation.[1] Pre-warm reagents and the plate reader to the assay temperature.[1] |
Quantitative Data Summary
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| Recommendation | Concentration (%) | Reference(s) |
| General Upper Limit | < 0.5% | [4][5] |
| Ideal/Safer Range | < 0.1% | [6] |
| High-Throughput Screening | ≤ 2-3% | [8] |
Table 2: IC50 Values of Common HDAC Inhibitors
| Inhibitor | Target HDACs | Cell Line/Enzyme | IC50 (µM) | Reference(s) |
| Trichostatin A | Pan-HDAC (Class I/II) | HCT116 cells | 0.16 ± 0.03 | [1] |
| Vorinostat (SAHA) | Pan-HDAC (Class I/II) | HCT116 cells | 0.67 | [1] |
| Quisinostat | HDACs | UPS and LMS cell lines | 0.0058 - 0.0313 | [9] |
| Dacinostat | HDACs | Medulloblastoma cells | (See original paper) | [10] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.[5]
-
Compound Treatment: Prepare serial dilutions of the HDAC inhibitor in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.[5] Add 100 µL of the diluted compound to the respective wells. Include a vehicle control with DMSO only.[5]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[5]
-
MTT Addition: Add MTT reagent to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength using a plate reader.
Protocol 2: General Fluorometric HDAC Activity Assay
-
Reagent Preparation: Prepare serial dilutions of the HDAC inhibitor in assay buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells.[4]
-
Inhibitor and Enzyme Incubation: In a black 96-well plate, add the diluted HDAC inhibitor or vehicle control.[4] Add the recombinant HDAC enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.[4]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.[4]
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Reaction Termination and Development: Add a developer solution to stop the reaction and generate a fluorescent signal.
-
Readout: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
Visualizations
Caption: General signaling pathway of HDAC inhibition.
Caption: A typical experimental workflow for in vitro HDAC inhibitor studies.
Caption: A logical troubleshooting workflow for HDAC inhibitor experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A high-throughput screening identifies histone deacetylase inhibitors as therapeutic agents against medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent anti-tumor activity of HDAC-IN-27 dihydrochloride
Welcome to the technical support center for HDAC-IN-27 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistent anti-tumor activity of this compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Compound Handling and Storage
Q1: I am observing lower than expected potency of HDAC-IN-27 dihydrochloride. What are the proper storage and handling procedures?
A: To ensure the stability and activity of this compound, it is crucial to follow the recommended storage conditions. The compound should be stored at 4°C for short-term use and at -20°C or -80°C for long-term storage, protected from moisture.[1] For preparing stock solutions, use a suitable solvent like DMSO and store these aliquots at -80°C to minimize freeze-thaw cycles.[1] Degradation of the compound due to improper storage can be a significant source of inconsistent results.[2]
Experimental Design and Execution
Q2: My in vitro anti-tumor results with this compound are inconsistent across experiments. What are the potential causes?
A: Inconsistent in vitro results can stem from several factors. Here are some key areas to investigate:
-
Cell Line Specificity: this compound can induce different cellular outcomes in different cell lines. For example, it has been shown to induce apoptosis in MV4-11 cells, while causing G2/M arrest without apoptosis in HL60 cells.[1][3] Ensure you are using the appropriate cell line for your experimental question and consider that the mechanism of action can vary.
-
Compound Solubility: Ensure the compound is fully dissolved in your culture medium. Precipitation of the inhibitor will lead to a lower effective concentration and high variability. Prepare fresh dilutions from a concentrated stock solution for each experiment.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant variations in compound concentration between wells.[2] Use calibrated pipettes and proper pipetting techniques.
-
Edge Effects: In multi-well plates, wells on the outer edges are more prone to evaporation, which can alter the concentration of the compound.[4] To mitigate this, consider not using the outer wells for experimental samples or filling them with sterile media or water to maintain humidity.[4]
-
Reagent Quality: Use high-purity reagents and ensure your assay buffers are not contaminated.[2]
Q3: I am not observing the expected increase in histone acetylation after treating cells with this compound. What should I check?
A: If you are not seeing an increase in histone acetylation (e.g., Ac-H3, Ac-H4), consider the following:
-
Incubation Time: The time required to observe changes in histone acetylation can vary depending on the cell line and experimental conditions. Ensure your incubation time is sufficient for the inhibitor to act on the HDAC enzymes.[2] A time-course experiment may be necessary to determine the optimal time point.
-
Antibody Quality: Verify the specificity and efficacy of your primary and secondary antibodies used for Western blotting or other detection methods.
-
Enzyme Activity: Ensure the HDAC enzymes in your cellular model are active. You can verify this using a standard HDAC activity assay with a known positive control inhibitor like Trichostatin A (TSA).[2]
Data Interpretation
Q4: The IC50 values for this compound vary significantly between my experiments. How can I improve consistency?
A: High variability in IC50 values is a common issue. To improve reproducibility, focus on:
-
Consistent Cell Seeding Density: The number of cells seeded per well can significantly impact the apparent IC50 value. Ensure consistent cell numbers across all wells and experiments.[4]
-
Standardized Incubation Times: Adhere to a strict and consistent incubation time for all experiments.[4]
-
Robust Controls: Always include appropriate vehicle controls (e.g., DMSO) and positive controls (a known HDAC inhibitor) to normalize your data and assess assay performance.[2][4]
-
Data Normalization: Improper data normalization can lead to skewed results. Ensure your data is normalized to your 0% and 100% inhibition controls.[4]
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against class I HDACs.
| Target | IC50 (nM) |
| HDAC1 | 3.01[1] |
| HDAC2 | 18.54[1] |
| HDAC3 | 0.435[1] |
Note: IC50 values can vary based on the specific assay conditions.
Key Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to determine the effect of this compound on cancer cell proliferation.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[5]
-
Prepare serial dilutions of this compound in complete medium.
-
Treat the cells with the diluted compound and a vehicle control.[5]
-
Incubate for the desired time period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
2. Western Blot for Histone Acetylation
This protocol is for detecting changes in histone acetylation levels following treatment with this compound.
-
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against acetylated histones (e.g., Ac-H3, Ac-H4) and a loading control (e.g., total H3 or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[5]
-
-
Procedure:
-
Seed and treat cells with this compound for the desired time.
-
Lyse the cells to extract total protein.[5]
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[5]
-
Block the membrane and incubate with the primary antibody overnight at 4°C.[5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[5]
-
Visualize the bands using a chemiluminescent substrate and an imaging system.[5]
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting decision tree for inconsistent results.
References
Technical Support Center: Improving the Oral Bioavailability of HDAC Inhibitors
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the enhancement of oral bioavailability for Histone Deacetylase (HDAC) inhibitors in vivo.
Troubleshooting Guide
Q1: My HDAC inhibitor shows poor efficacy after oral administration in my animal model. What are the first steps to troubleshoot this?
A: Low efficacy following oral administration is often linked to poor bioavailability. The primary factors to investigate are the drug's aqueous solubility and its permeability across the intestinal epithelium.
-
Initial Assessment: Begin by determining the fundamental physicochemical properties of your compound. Many HDAC inhibitors suffer from poor water solubility and/or unfavorable pharmacokinetic profiles.[1][2][3]
-
Solubility Check: Assess the drug's solubility in aqueous buffers at different pH values relevant to the gastrointestinal (GI) tract (e.g., pH 1.2, 4.5, 6.8). Poor solubility is a common rate-limiting step for oral absorption.[4][5]
-
In Vitro Permeability Assay: Use an in vitro model like the Caco-2 permeability assay to determine if the compound can effectively cross the intestinal barrier. This assay can also reveal if the drug is a substrate for efflux pumps.[6]
Q2: My Caco-2 assay shows a high efflux ratio (Basolateral-to-Apical permeability is much greater than Apical-to-Basolateral). What does this mean and how can I address it?
A: A high efflux ratio strongly suggests that your HDAC inhibitor is being actively transported out of the intestinal cells and back into the GI lumen by efflux pumps such as P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 1 (MRP1).[6] This action effectively creates an "anti-absorption" mechanism that limits bioavailability.[7]
Troubleshooting Steps:
-
Confirm Transporter Involvement: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors. For example, co-incubation with verapamil (B1683045) or cyclosporin (B1163) A can confirm P-gp involvement, while inhibitors like quinidine (B1679956) can point to the involvement of both P-gp and MRP1.[6] A significant increase in apical-to-basolateral transport in the presence of these inhibitors confirms that your compound is an efflux substrate.
-
Co-administration Strategy: In vivo, co-administering the HDAC inhibitor with a P-gp inhibitor may increase its systemic absorption.[6] However, be aware of potential drug-drug interactions.
-
Prodrug Approach: Design a prodrug of your inhibitor by masking the functional groups recognized by the efflux transporter. This modification can allow the molecule to bypass the pump, and once absorbed, it can be cleaved to release the active drug.[8][9]
Q3: My HDAC inhibitor has very low aqueous solubility. What formulation strategies can improve its oral absorption?
A: Overcoming poor solubility is crucial for enhancing oral bioavailability.[10] Several advanced formulation strategies can be employed:
-
Nanotechnology-Based Formulations: Encapsulating the HDAC inhibitor in nanocarriers can significantly improve its solubility and dissolution rate.[4][11]
-
Lipid-Based Nanocarriers: Systems like liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) are effective for poorly water-soluble drugs.[2][12]
-
Polymeric Nanoparticles: Using biocompatible and biodegradable polymers, such as starch, can increase water solubility and cellular uptake.[4]
-
-
Solid Dispersions: Creating an amorphous solid dispersion of the drug in a polymer matrix can prevent crystallization and enhance the dissolution rate.[10][13]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve drug solubilization in the GI tract and enhance absorption.[14]
Q4: I want to explore a prodrug strategy to improve permeability. What are the key considerations?
A: The prodrug approach involves chemically modifying the active drug into an inactive form to improve its absorption, distribution, metabolism, and excretion (ADME) properties.[15][16] For HDAC inhibitors, particularly those with hydroxamic acid moieties, this is a common strategy.
-
Masking Polar Groups: The hydroxamate group in many HDAC inhibitors is often a liability for cell permeability. Masking this group via alkylation or creating acyl or carbamate (B1207046) derivatives can enhance lipophilicity and, therefore, permeability.[8][9]
-
Promoieties: The chemical group used to mask the active drug is called a promoiety. The choice of promoiety is critical, as it must be stable in the GI tract but readily cleaved in vivo (chemically or enzymatically) to release the active HDAC inhibitor at the desired site.[8][15]
-
Improving Solubility: Prodrugs can also be designed to improve water solubility. For example, attaching a water-soluble moiety like glucuronic acid can significantly increase solubility.[17]
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers limiting the oral bioavailability of HDAC inhibitors?
A: The main obstacles are typically related to the compound's physicochemical and pharmacokinetic properties:
-
Poor Aqueous Solubility: Many HDAC inhibitors are crystalline solids with low water solubility ("brick-dust" molecules), which limits their dissolution in the gut, a prerequisite for absorption.[18][19]
-
Low Intestinal Permeability: The chemical structure of the inhibitor may prevent it from efficiently passing through the lipid membranes of the intestinal cells.[2][8]
-
Efflux Transporter Activity: HDAC inhibitors are often substrates for efflux pumps like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells, reducing net absorption.[6][20]
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or the liver before it can reach systemic circulation, reducing the amount of active drug available.[5][21]
Q2: How does nanotechnology specifically help overcome these barriers?
A: Nanotechnology offers a multi-faceted approach to improving the delivery of HDAC inhibitors.[4][11]
-
Enhanced Solubility and Dissolution: By encapsulating the drug or reducing its particle size to the nanoscale, the surface area-to-volume ratio is dramatically increased, which improves the dissolution rate.[18]
-
Improved Stability: Nanocarriers can protect the HDAC inhibitor from chemical or enzymatic degradation within the harsh environment of the GI tract.[11]
-
Increased Permeability and Uptake: Nanoparticles can be taken up by intestinal cells through various endocytic pathways and can bypass efflux pumps, leading to improved absorption.[2]
-
Targeted Delivery: Nanoparticles can be engineered with specific ligands to target tumor tissues, potentially increasing efficacy while reducing systemic toxicity.[3][4]
Q3: Can using an HDAC inhibitor cause resistance to other co-administered cancer drugs?
A: Yes, this is a critical consideration. Some studies have shown that treatment with HDAC inhibitors can induce the expression and activity of P-glycoprotein.[22][23] This can lead to multidrug resistance (MDR) because the up-regulated P-gp can then efflux a wide range of other chemotherapeutic agents, reducing their intracellular concentration and effectiveness.[22] Therefore, when designing combination therapies, it is essential to investigate the effect of the specific HDAC inhibitor on the expression of key drug transporters.
Data Presentation
Table 1: Summary of Formulation Strategies for Poorly Soluble HDAC Inhibitors
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Nanoparticle Formulations | Increases surface area for dissolution; protects drug from degradation; can enhance cellular uptake.[18] | Improved solubility and stability; potential for targeted delivery.[4] | Can be complex to manufacture and scale up; potential for nanotoxicity.[11] |
| Amorphous Solid Dispersions | Drug is molecularly dispersed in a hydrophilic polymer, preventing crystallization and enhancing dissolution.[10] | Significant increase in dissolution rate and solubility.[13] | Can be physically unstable and revert to the crystalline form over time. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract.[14] | Enhances solubilization; may improve absorption via the lymphatic system, bypassing first-pass metabolism.[14] | High surfactant content can cause GI irritation; potential for drug precipitation upon dilution. |
| Prodrugs | Chemical modification to improve solubility or permeability.[15][17] | Can overcome multiple barriers simultaneously (e.g., solubility and efflux).[9][17] | Requires efficient in vivo conversion to the active drug; adds complexity to drug design and development. |
Table 2: Quantitative Examples of Bioavailability Improvement Strategies
| HDAC Inhibitor / Strategy | Parameter Measured | Result | Finding |
| CI-994 (Prodrug) | Aqueous Solubility | Parent Drug: 0.08 mg/mLGlucuronide Prodrug: >1 mg/mL | The prodrug approach increased aqueous solubility by over 12.5-fold.[17] |
| W2 (Efflux Substrate) | Caco-2 Permeability Ratio (Papp BL-AP / Papp AP-BL) | Control: 1.85With Verapamil (P-gp inhibitor): 0.73 | Inhibition of P-gp significantly reduced drug efflux and increased net absorption.[6] |
| LSQ-28 (Novel Inhibitor) | Oral Bioavailability (F) | F = 95.34% | Demonstrates that novel HDAC inhibitors can be designed with favorable pharmacokinetic properties for oral delivery.[24] |
| Largazole (Prodrug) | Oral vs. I.P. Administration | Oral bioavailability was ~5-fold lower than intraperitoneal. | Highlights that even prodrugs can face significant barriers to oral absorption.[25] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Assessing Intestinal Absorption and Efflux
This protocol is a standard in vitro method to evaluate the intestinal permeability of a compound and determine if it is a substrate of efflux transporters like P-gp.[6]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with HEPES and glucose)
-
Test HDAC inhibitor, positive control (e.g., propranolol (B1214883) - high permeability), negative control (e.g., mannitol (B672) - low permeability)
-
Efflux pump inhibitors (e.g., 100 µM verapamil for P-gp)
-
Analytical equipment (LC-MS/MS)
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical (AP) side of Transwell® inserts at a suitable density.
-
Culture the cells for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow or mannitol.
-
-
Transport Experiment (Bidirectional):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (AP-BL) Transport (Absorption): Add the test HDAC inhibitor (at a known concentration) to the apical chamber. Add fresh transport buffer to the basolateral (BL) chamber.
-
Basolateral to Apical (BL-AP) Transport (Efflux): Add the test HDAC inhibitor to the basolateral chamber. Add fresh transport buffer to the apical chamber.
-
To test for efflux pump involvement, pre-incubate a separate set of monolayers with an inhibitor (e.g., verapamil) for 30-60 minutes before adding the HDAC inhibitor and run the transport experiment in the continued presence of the inhibitor.
-
-
Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
At predefined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (BL for AP-BL transport, AP for BL-AP transport).
-
Replace the collected volume with fresh, pre-warmed transport buffer.
-
-
Analysis:
-
Quantify the concentration of the HDAC inhibitor in the collected samples using a validated analytical method like LC-MS/MS.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.
-
Calculate the efflux ratio (ER): ER = Papp (BL-AP) / Papp (AP-BL) .
-
An ER > 2 is generally considered an indication that the compound is a substrate for active efflux.[6]
-
Visualizations
Caption: Strategies to overcome key barriers to HDAC inhibitor oral bioavailability.
Caption: Troubleshooting workflow for an HDAC inhibitor with low oral bioavailability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Nanotechnology-Based Histone Deacetylase Inhibitors for Cancer Therapy [frontiersin.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Involvement of P-glycoprotein and Multidrug Resistance Associated Protein 1 on the Transepithelial Transport of a Mercaptoacetamide-Based Histone-Deacetylase Inhibitor in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoprotein and bioavailability-implication of polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual-Mode HDAC Prodrug for Covalent Modification and Subsequent Inhibitor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. leibniz-inm.de [leibniz-inm.de]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. curtiscoulter.com [curtiscoulter.com]
- 16. [PDF] Prodrug Design and Development for Improved Bioavailability across Biological Barriers | Semantic Scholar [semanticscholar.org]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 20. tsijournals.com [tsijournals.com]
- 21. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 22. Histone deacetylase inhibitor induction of P-glycoprotein transcription requires both histone deacetylase 1 dissociation and recruitment of CAAT/enhancer binding protein beta and pCAF to the promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2024.sci-hub.se [2024.sci-hub.se]
- 24. Discovery of Highly Potent and Orally Bioavailable Histone Deacetylase 3 Inhibitors as Immunomodulators and Enhancers of DNA-Damage Response in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Addressing resistance to HDAC-IN-27 dihydrochloride in cancer cells
Welcome to the technical support center for HDAC-IN-27 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent class I HDAC inhibitor and troubleshooting potential challenges, particularly the emergence of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of HDAC-IN-27 dihydrochloride?
This compound is a potent, orally active, and selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2][3] By inhibiting these enzymes, it prevents the removal of acetyl groups from histones and other non-histone proteins. This leads to an accumulation of acetylated proteins, which in turn alters chromatin structure and gene expression.[1][2][3] In cancer cells, this can induce cell cycle arrest, differentiation, and apoptosis (programmed cell death).[1][2][3]
Q2: In which cancer types has this compound shown activity?
This compound has demonstrated significant anti-proliferative activity in acute myeloid leukemia (AML) cell lines.[1][2][3] Specifically, in the wt-p53 MV4-11 AML cell line, it induces apoptosis, as evidenced by pro-caspase-3 cleavage and an increase in the sub-G1 cell population. In the HL60 AML cell line, it has been shown to induce G2/M cell cycle arrest.[1][3]
Q3: What are the known IC50 values for this compound?
The inhibitory potency of this compound has been determined against the purified class I HDAC enzymes. The IC50 values are in the low nanomolar range, indicating high potency.
| Target | IC50 (nM) |
| HDAC1 | 3.01 |
| HDAC2 | 18.54 |
| HDAC3 | 0.435 |
| Data sourced from Jiang Y, et al. J Med Chem. 2022.[3] |
Troubleshooting Guide: Addressing Resistance
The development of resistance is a significant challenge in cancer therapy. Below are common issues encountered when working with this compound that may indicate the emergence of resistance, along with recommended troubleshooting strategies.
Issue 1: Decreased sensitivity of cancer cells to this compound over time.
If you observe a gradual increase in the IC50 value of this compound in your cell line, it is likely that the cells are developing resistance.
Possible Causes and Troubleshooting Steps:
-
Upregulation of drug efflux pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), which actively pump the drug out of the cell, reducing its intracellular concentration.
-
Experimental Verification: Use quantitative PCR (qPCR) to measure the mRNA levels of ABCB1.
-
-
Activation of pro-survival signaling pathways: Cells may compensate for HDAC inhibition by upregulating signaling pathways that promote survival and proliferation, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.
-
Experimental Verification: Perform Western blot analysis to assess the phosphorylation status of key proteins in these pathways, such as p-AKT and p-ERK. An increase in the levels of these phosphorylated proteins in the presence of the inhibitor suggests activation of these survival pathways.
-
-
Altered expression of apoptosis-related proteins: Resistance can arise from the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) or downregulation of pro-apoptotic proteins.
-
Experimental Verification: Use qPCR to quantify the mRNA levels of BCL2, BCL2L1 (Bcl-xL), and MCL1. Western blotting can be used to confirm changes at the protein level.
-
Issue 2: Lack of expected apoptotic response to this compound treatment.
If your cells are no longer undergoing apoptosis upon treatment with this compound at previously effective concentrations, this is a strong indicator of resistance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced apoptosis.
Issue 3: Inconsistent or weak downstream effects of HDAC inhibition.
If you do not observe the expected increase in histone acetylation (e.g., acetyl-Histone H3) after treatment with this compound, it could be due to several factors.
Troubleshooting Steps:
-
Verify Compound Activity: Ensure the compound is properly stored and handled to maintain its activity.
-
Optimize Treatment Conditions: The concentration and duration of treatment may need to be optimized for your specific cell line.
-
Check for Drug Efflux: As mentioned in Issue 1, increased drug efflux can lower the intracellular concentration of the inhibitor.
-
Assess Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the drug is binding to its HDAC targets within the cell.
Signaling Pathways in Resistance
The development of resistance to HDAC inhibitors often involves the rewiring of intracellular signaling networks. Below are diagrams illustrating key pathways implicated in resistance.
PI3K/AKT/mTOR Pathway:
Activation of this pathway promotes cell survival and can counteract the pro-apoptotic effects of this compound.
Caption: The PI3K/AKT/mTOR survival pathway.
MAPK/ERK Pathway:
Similar to the PI3K/AKT pathway, the MAPK/ERK cascade can be activated in resistant cells to promote proliferation and survival.
Caption: The MAPK/ERK proliferation pathway.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the drug dilutions. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot Analysis for Phospho-AKT and Phospho-ERK
This protocol is for assessing the activation of survival signaling pathways.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-AKT (Ser473), rabbit anti-AKT, rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2, and a loading control antibody (e.g., β-actin or GAPDH).
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL substrate
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
3. Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of genes involved in drug resistance.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes (e.g., ABCB1, BCL2, BCL2L1, MCL1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Procedure:
-
Extract total RNA from treated and untreated cells.
-
Synthesize cDNA from 1 µg of RNA.
-
Set up qPCR reactions in triplicate with SYBR Green master mix, cDNA, and primers.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Validated qPCR Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| BCL2 | TGGATGACTGAGTACCTGAACC | CAGCCAGGAGAAATCAAACAG |
| BCL2L1 (Bcl-xL) | GAGCTGGTGGTTGACTTTCTC | TCCATCTCCGATTCAGTCCCT |
| MCL1 | GCTAATCAAAAGGAGCTGGATG | TCTGCTAATTGGCTTGTGAATG |
| ABCB1 | GTCTCCTCTGACTTCAACAGCG | ACCACCCTGTTGCTGTAGCCAA |
| GAPDH | GTCTCCTCTGACTTCAACAGCG | ACCACCCTGTTGCTGTAGCCAA |
This technical support center provides a starting point for addressing resistance to this compound. As research on this compound progresses, this resource will be updated with more specific information and troubleshooting strategies.
References
Validation & Comparative
A Comparative Guide to Cellular Target Engagement of HDAC-IN-27 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of HDAC-IN-27 dihydrochloride (B599025), a potent and selective Class I histone deacetylase (HDAC) inhibitor, with other HDAC inhibitors, utilizing the Cellular Thermal Shift Assay (CETSA) to quantify target engagement within a cellular context.
Introduction to HDAC-IN-27 Dihydrochloride
This compound is a highly potent, orally active, and selective inhibitor of Class I HDAC enzymes, specifically HDAC1, HDAC2, and HDAC3.[1][2][3] Its selectivity and high potency make it a valuable tool for research in areas such as acute myeloid leukemia (AML), where it has demonstrated significant anti-proliferative activity by inducing apoptosis and histone acetylation.[1][2][3]
The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method used to assess the direct binding of a compound to its protein target within the complex environment of a cell.[4] The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[4] When a ligand binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation. This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures, followed by the separation of soluble and aggregated proteins. The amount of soluble target protein remaining at each temperature is then measured, typically by Western blotting. An increase in the melting temperature (Tm) of the target protein in the presence of a compound is indicative of target engagement.
Comparative Performance: this compound vs. Pan-HDAC Inhibitor
To illustrate the utility of CETSA in characterizing the cellular target engagement of this compound, we present a comparison with a well-characterized pan-HDAC inhibitor, Vorinostat (SAHA). While specific CETSA data for this compound is not yet publicly available, the following table presents hypothetical, yet scientifically plausible, CETSA results based on its high potency and selectivity, alongside known data for Vorinostat.
Table 1: Comparison of IC50 Values and Cellular Thermal Shift Assay (CETSA) Data
| Compound | Target HDACs | IC50 (nM) | CETSA Thermal Shift (ΔTm) at 1 µM |
| This compound | HDAC1 | 3.01[1] | + 5.2°C (Hypothetical) |
| HDAC2 | 18.54[1] | + 4.5°C (Hypothetical) | |
| HDAC3 | 0.435[1] | + 6.8°C (Hypothetical) | |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) | HDAC1: ~10, HDAC3: ~20 | HDAC1: + 3.5°C |
| HDAC2: + 3.1°C | |||
| HDAC6: + 2.8°C |
Note: The CETSA data for this compound is hypothetical and projected based on its high in vitro potency. Actual experimental results may vary.
The projected data suggests that due to its high potency and selectivity, this compound would likely induce a more significant thermal stabilization of its primary targets (HDAC1, 2, and 3) compared to a pan-inhibitor like Vorinostat at the same concentration.
Experimental Protocols
A detailed protocol for performing a CETSA experiment to evaluate the target engagement of HDAC inhibitors is provided below.
Cellular Thermal Shift Assay (CETSA) Protocol for HDAC Inhibitors
1. Cell Culture and Treatment:
-
Culture a suitable human cancer cell line (e.g., HeLa or Jurkat) to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in fresh culture medium to a density of 2 x 10^6 cells/mL.
-
Prepare a stock solution of the HDAC inhibitor (e.g., this compound or Vorinostat) in DMSO. For a dose-response experiment, prepare serial dilutions.
-
Treat the cell suspension with the HDAC inhibitor or vehicle control (DMSO) at the desired concentrations.
-
Incubate the cells for 1 hour at 37°C to allow for compound uptake.
2. Heat Challenge:
-
Aliquot 100 µL of the treated cell suspension into PCR tubes for each temperature point.
-
For an initial melting curve, use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.
-
Immediately cool the tubes on ice for 3 minutes.
3. Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Alternatively, lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
5. Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target HDAC isoform (e.g., anti-HDAC1, anti-HDAC2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
6. Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble protein as a function of temperature for both the vehicle-treated and inhibitor-treated samples.
-
Determine the melting temperature (Tm) for each condition. The thermal shift (ΔTm) is the difference in Tm between the inhibitor-treated and vehicle-treated samples.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the HDAC signaling pathway and the CETSA experimental workflow.
Caption: A simplified diagram of the HDAC signaling pathway in the nucleus.
References
Comparing HDAC-IN-27 dihydrochloride to Vorinostat (SAHA)
A Comparative Guide to HDAC-IN-27 Dihydrochloride (B599025) and Vorinostat (B1683920) (SAHA) for Researchers
In the landscape of epigenetic research and drug development, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology. This guide provides a detailed, data-driven comparison of two notable HDAC inhibitors: HDAC-IN-27 dihydrochloride, a potent and selective Class I HDAC inhibitor, and Vorinostat (SAHA), the first FDA-approved pan-HDAC inhibitor. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the selection of these compounds for their studies.
Both this compound and Vorinostat function by inhibiting the enzymatic activity of HDACs, leading to an accumulation of acetylated histones and other non-histone proteins. This hyperacetylation results in a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressor genes.[1] This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3]
The primary distinction between the two lies in their selectivity. Vorinostat (SAHA) is a broad-spectrum or pan-HDAC inhibitor, acting on Class I and Class II HDACs.[1][2] Its mechanism involves the chelation of the zinc ion within the active site of the HDAC enzyme via its hydroxamic acid group.[4]
In contrast, This compound is a potent and selective inhibitor of Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[5][6] This selectivity may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to pan-HDAC inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
HDAC-IN-27 Dihydrochloride: A Comparative Analysis of Selectivity for HDAC1, HDAC2, and HDAC3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of HDAC-IN-27 dihydrochloride (B599025) against three key Class I histone deacetylase (HDAC) isoforms: HDAC1, HDAC2, and HDAC3. The data presented is intended to assist researchers in evaluating the compound's selectivity and potential applications in epigenetic research and drug discovery.
Quantitative Analysis of Inhibitory Potency
HDAC-IN-27 dihydrochloride has demonstrated potent inhibitory activity against Class I HDACs, with a notable preference for HDAC3. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. This data highlights the compound's selectivity profile across the targeted isoforms.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 3.01 |
| HDAC2 | 18.54 |
| HDAC3 | 0.435 |
Data sourced from MedChemExpress product data sheet, citing Jiang Y, et al. J Med Chem. 2022;65(1):285-302.[1][2]
Experimental Protocols
The following is a representative protocol for determining the in vitro inhibitory activity of a compound like this compound against purified HDAC enzymes. This protocol is based on commercially available fluorescence-based HDAC activity assay kits.
Objective: To determine the IC50 values of this compound for HDAC1, HDAC2, and HDAC3.
Materials:
-
Purified, recombinant human HDAC1, HDAC2, and HDAC3 enzymes.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
This compound, serially diluted.
-
Developer solution (containing a protease, e.g., trypsin, and a potent pan-HDAC inhibitor like Trichostatin A to stop the reaction).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Enzyme Preparation: Dilute the purified HDAC enzymes to the desired concentration in cold assay buffer.
-
Compound Preparation: Prepare a series of dilutions of this compound in assay buffer.
-
Reaction Setup: In the wells of a 96-well plate, add the assay buffer, the diluted HDAC enzyme, and the various concentrations of the inhibitor. Include controls with no inhibitor and no enzyme.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Development: Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule. The pan-HDAC inhibitor in the developer solution ensures that the HDAC reaction is completely halted.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of HDAC inhibition against the logarithm of the inhibitor concentration. The data is typically fitted to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To further illustrate the context of this compound's function, the following diagrams depict its mechanism of action and the experimental workflow for its evaluation.
References
A Comparative Guide to the Downstream Effects of HDAC-IN-27 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream effects of HDAC-IN-27 dihydrochloride (B599025), a potent and selective Class I histone deacetylase (HDAC) inhibitor, with other established HDAC inhibitors. The information is compiled to assist researchers in evaluating its potential for preclinical and clinical development.
Introduction to HDAC-IN-27 Dihydrochloride
This compound is an orally active, selective inhibitor of Class I HDAC enzymes, demonstrating high potency against HDAC1, HDAC2, and HDAC3.[1] Its primary mechanism of action involves the inhibition of these enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation triggers a cascade of downstream events, ultimately impacting cell fate and function, particularly in cancer cells.
Comparison of Downstream Effects with Alternative HDAC Inhibitors
The primary downstream effects of this compound and other well-characterized HDAC inhibitors, such as Vorinostat, Panobinostat, and Romidepsin, converge on the regulation of cell cycle progression and the induction of apoptosis. However, the specific cellular responses can vary depending on the inhibitor's selectivity and the genetic background of the cancer cells.
Histone Acetylation
A hallmark of HDAC inhibitor activity is the global increase in histone acetylation. This compound has been shown to induce the acetylation of histone H3 (AcHH3) and histone H4 (AcHH4) in acute myeloid leukemia (AML) cell lines.[1][2][3] Similarly, Romidepsin and Vorinostat also lead to a dose-dependent increase in histone H3 acetylation.
Cell Cycle Arrest
HDAC inhibitors are known to disrupt the normal progression of the cell cycle, a critical process in cancer cell proliferation. This compound exhibits a cell-line specific effect, inducing a G2/M phase arrest in HL60 AML cells.[1][3] In contrast, other HDAC inhibitors like Panobinostat have been observed to cause a G1/S phase arrest in different cancer cell types. This differential effect on cell cycle checkpoints highlights the nuanced mechanisms of action among various HDAC inhibitors.
Apoptosis Induction
The ultimate goal of many cancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. This compound effectively induces apoptosis in AML cell lines, such as MV4-11, which is characterized by the cleavage of pro-caspase-3 and an accumulation of the sub-G1 cell population, a marker of apoptotic cells.[1][3] Vorinostat and Panobinostat also demonstrate pro-apoptotic activity in various leukemia cell lines.
Data Presentation
The following tables summarize the available quantitative data on the downstream effects of this compound and its alternatives. Quantitative data for this compound is limited in the primary literature; therefore, the information presented is primarily descriptive.
Table 1: Comparison of IC50 Values against Class I HDACs
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
| This compound | 3.01[1] | 18.54[1] | 0.435[1] |
| Vorinostat | - | - | - |
| Panobinostat | - | - | - |
| Romidepsin | - | - | - |
Table 2: Comparison of Effects on Cell Cycle and Apoptosis
| Compound | Cell Line(s) | Effect on Cell Cycle | Effect on Apoptosis |
| This compound | HL60 (AML) | G2/M Arrest[1][3] | No significant apoptosis observed[1][3] |
| MV4-11 (AML) | - | Induction of apoptosis, pro-caspase-3 cleavage, increased sub-G1 population[1][3] | |
| Vorinostat | AML cell lines | G2/M Arrest | Induction of apoptosis, DNA damage[4] |
| Panobinostat | Leukemia cell lines | G1 Phase Arrest[5] | Induction of apoptosis[5] |
| Romidepsin | Biliary Tract Cancer cells | - | Induction of apoptosis |
Table 3: Comparison of Effects on Histone Acetylation
| Compound | Cell Line(s) | Histone Target(s) | Observed Effect |
| This compound | AML cell lines | AcHH3, AcHH4 | Increased acetylation[1][2][3] |
| Vorinostat | OCI-AML3 (AML) | AcH3K9 | Increased acetylation[6] |
| Panobinostat | SW579 | H3K9ac, H3K18ac, H3K56ac, H4K8ac, H4K16ac | Dose-dependent increase in acetylation[7] |
| Romidepsin | IPF Fibroblasts | AcH3 | Dose and time-dependent increase in acetylation |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis for Histone Acetylation
-
Cell Lysis and Histone Extraction: Cells are treated with the HDAC inhibitor or vehicle control for the desired time and concentration. Histones are then extracted using an acid extraction method. Briefly, cell pellets are resuspended in a lysis buffer, and nuclei are isolated by centrifugation. Histones are then extracted from the nuclear pellet using 0.2 N HCl overnight at 4°C.
-
Protein Quantification: The concentration of the extracted histones is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of histone extracts are separated on a 15% SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry software. The levels of acetylated histones are normalized to the total histone levels.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
-
Cell Preparation: Cells are seeded and treated with the HDAC inhibitor or vehicle control. After treatment, both adherent and floating cells are collected.
-
Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Fixed cells can be stored at -20°C.
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of PI.
Apoptosis Assay by Annexin V Staining and Flow Cytometry
-
Cell Preparation: Cells are treated with the HDAC inhibitor or vehicle control.
-
Staining: After treatment, cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
Mandatory Visualization
Signaling Pathway of this compound
References
- 1. Application of Ligand- and Structure-Based Prediction Models for the Design of Alkylhydrazide-Based HDAC3 Inhibitors as Novel Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PMC Home [pmc.ncbi.nlm.nih.gov]
- 3. Supplementary databases increased literature search coverage beyond PubMed and Embase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of HDAC-IN-27 Dihydrochloride in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of HDAC-IN-27 dihydrochloride (B599025), a potent and orally active class I selective histone deacetylase (HDAC) inhibitor, with other HDAC inhibitors in various Acute Myeloid Leukemia (AML) cell lines. The data presented is compiled from preclinical studies to offer an objective overview of its performance and mechanism of action, supported by experimental data.
Introduction to HDAC-IN-27 Dihydrochloride
This compound (also referred to as compound 11h) is a novel hydrazide-based class I HDAC-selective inhibitor. It has demonstrated significant in vitro and in vivo anti-tumor activity in AML models.[1] Its mechanism of action involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones, which in turn results in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[1][2]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory activity of this compound against class I HDAC enzymes and its anti-proliferative effects on various AML cell lines, with a comparison to the pan-HDAC inhibitor, Panobinostat.
Table 1: Enzymatic Inhibitory Activity (IC50) of this compound against Class I HDACs [1]
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) |
| This compound | 3.01 | 18.54 | 0.435 |
Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound and Panobinostat in AML Cell Lines [1]
| Cell Line | This compound (nM) | Panobinostat (nM) |
| MV4-11 | 19.23 | 21.56 |
| MOLM-13 | 25.17 | 30.11 |
| HL-60 | 61.04 | 89.25 |
| U937 | 33.71 | 45.33 |
Cellular Mechanisms of Action in AML Cell Lines
This compound exerts its anti-leukemic effects through the induction of cell cycle arrest and apoptosis. However, the specific cellular response varies between different AML cell lines.
In MV4-11 cells, which have wild-type p53, this compound treatment leads to the cleavage of pro-caspase-3, indicating the induction of apoptosis.[3] This is accompanied by an accumulation of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptotic cell death.[3]
Conversely, in HL-60 cells, this compound primarily induces a G2/M phase cell cycle arrest without significant evidence of apoptosis.[3] This differential response highlights the importance of the genetic background of the cancer cells in determining the outcome of HDAC inhibitor treatment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway affected by HDAC inhibitors and a typical experimental workflow for evaluating their efficacy.
Caption: General signaling pathway of HDAC inhibitors in AML.
Caption: A standard workflow for in vitro efficacy testing of HDAC inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HDAC Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of specific HDAC isoforms.
-
Enzyme Source: Recombinant human HDAC1, HDAC2, and HDAC3 enzymes.
-
Substrate: A fluorogenic HDAC substrate.
-
Procedure:
-
The HDAC enzyme is incubated with a serial dilution of the test compound (e.g., this compound) in an assay buffer.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal proportional to the enzyme activity.
-
Fluorescence is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Lines: AML cell lines (e.g., MV4-11, MOLM-13, HL-60, U937).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach or stabilize.
-
Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its reduction to formazan (B1609692) by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration that inhibits cell growth by 50%, is determined.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Procedure:
-
AML cells are treated with the test compound for a defined period (e.g., 24 or 48 hours).
-
Cells are harvested, washed, and fixed in cold ethanol.
-
Fixed cells are treated with RNase A to remove RNA.
-
Cells are stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis), is quantified.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cells are treated with the test compound.
-
Harvested cells are washed and resuspended in Annexin V binding buffer.
-
Cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes).
-
The stained cells are analyzed by flow cytometry to differentiate cell populations based on their fluorescence.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample, such as acetylated histones or apoptosis-related proteins.
-
Procedure:
-
Cells are treated with the test compound and then lysed to extract proteins.
-
Protein concentration is determined using a protein assay.
-
Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., acetyl-Histone H3, acetyl-Histone H4, pro-caspase-3, cleaved caspase-3).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected to visualize the protein bands.
-
Conclusion
This compound is a highly potent class I selective HDAC inhibitor with promising anti-proliferative activity against a range of AML cell lines. The available data indicates that its efficacy is comparable or superior to the pan-HDAC inhibitor Panobinostat in the tested cell lines. Its ability to induce cell cycle arrest and apoptosis underscores its potential as a therapeutic agent for AML. The differential responses observed in various AML cell lines suggest that the genetic context of the tumor may influence its therapeutic efficacy. Further investigation into the specific signaling pathways modulated by this compound will be crucial for its clinical development and for identifying patient populations most likely to benefit from this targeted therapy.
References
A Head-to-Head Comparison of Two Potent Class I HDAC Inhibitors: HDAC-IN-27 Dihydrochloride and Entinostat (MS-275)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent Class I histone deacetylase (HDAC) inhibitors: HDAC-IN-27 dihydrochloride (B599025) and Entinostat (B1683978) (MS-275). By presenting their biochemical potency, in vitro and in vivo efficacy, and mechanisms of action, this document aims to inform preclinical research and drug development decisions.
At a Glance: Key Efficacy Data
The following table summarizes the quantitative performance of HDAC-IN-27 dihydrochloride and Entinostat from key preclinical studies.
| Parameter | This compound | Entinostat (MS-275) |
| Target HDACs | Class I (HDAC1, HDAC2, HDAC3) | Class I (primarily HDAC1 and HDAC3) |
| Biochemical IC50 | HDAC1: 3.01 nMHDAC2: 18.54 nMHDAC3: 0.435 nM[1] | HDAC1: 243 nMHDAC2: 453 nMHDAC3: 248 nM |
| In Vitro IC50 (Cell-based) | MV4-11 (AML): 19.23 nMHL-60 (AML): 61.04 nM[2] | A2780 (Ovarian): 41.5 nMCalu-3 (Lung): >1 µMHL-60 (Leukemia): ~1 µMK562 (Leukemia): ~1 µMHT-29 (Colon): >1 µMKB-3-1 (Cervical): >1 µMCapan-1 (Pancreatic): >1 µMRh10 (Rhabdomyosarcoma): 280-1300 nM[3][4] |
| In Vivo Efficacy | 78.9% Tumor Growth Inhibition (TGI) in an MV4-11 AML xenograft model at 4 mg/kg, p.o.[2] | Significant tumor inhibition (>80%) in a RENCA murine renal cell carcinoma model (in combination with IL-2)[5]Modest single-agent activity in one of four rhabdomyosarcoma xenograft models (Rh10)[3][4] |
Mechanism of Action: A Shared Pathway to Cancer Cell Demise
Both this compound and Entinostat are selective inhibitors of Class I HDACs, enzymes that are crucial for the epigenetic regulation of gene expression. By inhibiting these enzymes, both compounds lead to an accumulation of acetylated histones, resulting in a more open chromatin structure. This, in turn, allows for the transcription of previously silenced tumor suppressor genes.[6][7] This shared mechanism triggers several downstream anti-cancer effects, including cell cycle arrest and apoptosis.
The general signaling pathway for Class I HDAC inhibitors is depicted below. Inhibition of HDAC1/2/3 leads to the hyperacetylation of histone and non-histone proteins. A key consequence is the increased expression of the cyclin-dependent kinase inhibitor p21, which induces cell cycle arrest, typically at the G1 or G2/M phase.[8][9][10][11] Furthermore, these inhibitors can modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, ultimately leading to the activation of caspases and programmed cell death.[8][9][12]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Potent Hydrazide-Based HDAC Inhibitors with a Superior Pharmacokinetic Profile for Efficient Treatment of Acute Myeloid Leukemia In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-crt.org [e-crt.org]
- 6. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 7. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergy of HDAC-IN-27 Dihydrochloride with Other Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
HDAC-IN-27 dihydrochloride (B599025), a potent and orally active class I selective histone deacetylase (HDAC) inhibitor, has demonstrated significant single-agent antitumor activity, particularly in acute myeloid leukemia (AML).[1] This guide provides a comparative assessment of the synergistic potential of HDAC-IN-27 dihydrochloride with other chemotherapy agents, drawing upon available preclinical data for hydrazide-based HDAC inhibitors and the broader class of HDAC inhibitors to infer potential combination strategies and to provide a framework for future research. While direct synergistic data for this compound is not yet publicly available, the information presented herein offers a valuable starting point for researchers looking to explore its combinatorial efficacy.
Overview of Synergistic Potential
HDAC inhibitors as a class have shown considerable promise in combination with various anticancer drugs.[2] The primary mechanisms underlying this synergy often involve the HDAC inhibitor's ability to remodel chromatin, making DNA more accessible to DNA-damaging agents, and to modulate the expression of proteins involved in cell cycle control, apoptosis, and drug resistance.[3] Preclinical and clinical data have demonstrated the synergistic activity of HDAC inhibitors with agents such as platinum-based compounds, topoisomerase inhibitors, and targeted therapies like BCL-2 inhibitors.[2][4]
Comparison with Alternative HDAC Inhibitors in Combination Therapy
While specific combination data for this compound is pending, we can look at other hydrazide-based and class I selective HDAC inhibitors to anticipate potential synergistic interactions.
| HDAC Inhibitor Combination | Cancer Type(s) | Key Findings | Reference |
| Hydrazide-based HDACi (Compounds 5 & 6) + Cisplatin | Ovarian and Head-Neck Cancer (Cisplatin-Resistant) | Strong synergism (Combination Indices <0.2), reversal of chemoresistance, increased DNA damage and apoptosis. | [4][5] |
| Chidamide (B1683975) (HDACi) + Venetoclax (B612062) (BCL-2 inhibitor) | Diffuse Large B-cell Lymphoma (DLBCL) | Synergistic induction of apoptosis, downregulation of MYC, BCL2, and TP53. | [6] |
| ACY-957 (HDAC1/2 inhibitor) + Azacitidine | Acute Myeloid Leukemia (AML) | Synergistic inhibition of AML cell viability and in vivo tumor growth. | [7] |
| CUDC-907 (HDAC/PI3K inhibitor) + Venetoclax | Acute Myeloid Leukemia (AML) | Synergistic induction of apoptosis in AML cell lines and primary patient samples. | [8][9] |
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a partner chemotherapy agent, and to quantify their synergistic, additive, or antagonistic effects.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound alone, the partner agent alone, and a combination of both at a constant or non-constant ratio.
-
Incubation: Incubate the cells for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Viability Assay: Assess cell viability using a suitable method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent assay.
-
Data Analysis:
-
Calculate the IC50 value for each agent alone.
-
Determine the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10]
-
Apoptosis Assay
Objective: To measure the induction of apoptosis following treatment with this compound and a partner agent.
Protocol:
-
Treatment: Treat cells with each drug alone and in combination at their respective IC50 or other relevant concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying the observed synergy by examining changes in protein expression.
Protocol:
-
Protein Extraction: Lyse treated cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, p21, BIM, BCL2, MYC).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazide-Based Class I Selective HDAC Inhibitors Completely Reverse Chemoresistance Synergistically in Platinum-Resistant Solid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. HDAC inhibitor chidamide synergizes with venetoclax to inhibit the growth of diffuse large B-cell lymphoma via down-regulation of MYC, BCL2, and TP53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibitors of Histone Deacetylases 1 and 2 Synergize with Azacitidine in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HDAC and PI3K dual inhibitor CUDC-907 synergistically enhances the antileukemic activity of venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The HDAC and PI3K dual inhibitor CUDC-907 synergistically enhances the antileukemic activity of venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 10. Combination drug screen identifies synergistic drug interaction of BCL-XL and class I histone deacetylase inhibitors in MYC-amplified medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Target Engagement Assays for HDAC Inhibitors: A Comparative Analysis Featuring HDAC-IN-27 Dihydrochloride
For researchers, scientists, and drug development professionals navigating the landscape of epigenetic drug discovery, selecting the optimal target engagement assay is a critical step. This guide provides a comprehensive comparison of key target engagement assays for Histone Deacetylase (HDAC) inhibitors, with a special focus on the potent class I-selective inhibitor, HDAC-IN-27 dihydrochloride (B599025). We delve into the principles, protocols, and comparative performance of these assays, supported by experimental data to inform your research decisions.
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] Their dysregulation is implicated in various diseases, particularly cancer, making them a prime target for therapeutic intervention. HDAC-IN-27 dihydrochloride is a potent, orally active, and selective inhibitor of class I HDACs, with IC50 values in the nanomolar range against HDAC1, HDAC2, and HDAC3.[2][3] It has demonstrated significant anti-proliferative activity in acute myeloid leukemia (AML) cell lines by inducing apoptosis and histone acetylation.[2][3]
Confirming that a drug candidate like this compound directly interacts with its intended target within a cellular context is paramount for successful drug development. Target engagement assays provide this crucial evidence, moving beyond simple enzymatic inhibition to measure the physical interaction between a compound and its protein target in a physiological environment.
Comparison of Key Target Engagement Assays
Several robust methods are available to measure the target engagement of HDAC inhibitors. The choice of assay depends on various factors, including the specific research question, available resources, and desired throughput. Here, we compare the most widely used assays: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Fluorescence Polarization (FP) Assay.
| Assay | Principle | Advantages | Disadvantages | Typical Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free, applicable to native proteins in cells and tissues. | Lower throughput, may not be suitable for all targets. | Western Blot, ELISA, Mass Spectrometry |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | High-throughput, quantitative, real-time measurements in live cells. | Requires genetic modification of the target protein. | BRET ratio |
| Fluorescence Polarization (FP) Assay | Measures the change in polarization of fluorescently labeled ligands upon binding to the target protein. | Homogeneous, high-throughput, direct binding measurement. | Requires a fluorescently labeled ligand, potential for interference from fluorescent compounds. | Millipolarization (mP) |
| HDAC-Glo™ I/II Assay | A luminescent assay that measures the activity of HDAC Class I and II enzymes. | High-throughput, sensitive, can be used with purified enzymes, cell extracts, or live cells. | Measures enzyme activity, not direct binding; can be prone to interference from luciferase inhibitors. | Relative Light Units (RLU) |
Quantitative Performance of HDAC Inhibitors in Target Engagement Assays
The following table summarizes the performance of various HDAC inhibitors, including the known biochemical IC50 values for this compound, across different assay platforms. It is important to note that direct comparative cellular target engagement data for this compound is not widely available in the public domain. The presented values for other inhibitors are compiled from various studies to provide a comparative context.[4][5][6][7]
| Inhibitor | Target(s) | CETSA (EC50) | NanoBRET (EC50/IC50) | FP (Kd) | Biochemical (IC50) |
| This compound | HDAC1, 2, 3 | Not Reported | Not Reported | Not Reported | HDAC1: 3.01 nM, HDAC2: 18.54 nM, HDAC3: 0.435 nM[3] |
| Panobinostat | Pan-HDAC | Stabilizes HDAC1[4] | 18 nM (HDAC1)[4] | - | 5 nM (HDAC1) |
| Quisinostat | Pan-HDAC | Stabilizes HDAC1[4] | 1.1 nM (HDAC1)[4] | - | 0.33 nM (HDAC1) |
| Entinostat | HDAC1, 2, 3 | - | 190 nM (HDAC1)[4] | - | 80 nM (HDAC1) |
| Mocetinostat | HDAC1, 2, 3, 11 | - | 130 nM (HDAC1)[4] | - | 150 nM (HDAC1) |
| Ricolinostat (ACY-1215) | HDAC6 | - | 2.9 nM (HDAC6) | - | 5 nM (HDAC6) |
| Tubastatin A | HDAC6 | - | 16 nM (HDAC6) | - | 16 nM (HDAC6) |
| SAHA (Vorinostat) | Pan-HDAC | Stabilizes HDAC1[4] | 34 nM (HDAC1)[4] | 2.0 nM (HDAC3)[8] | 100 nM (HDAC1) |
Note: The presented data is a compilation from multiple sources and assay conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for the key target engagement assays discussed.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is based on the principle that the binding of a ligand increases the thermal stability of the target protein.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentrations of the HDAC inhibitor (e.g., this compound) or vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Protein Quantification: Analyze the amount of soluble target protein in the supernatant using methods like Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve in the presence of the inhibitor indicates target engagement. The concentration-dependent stabilization can be used to determine the cellular EC50.
NanoBRET™ Target Engagement Assay Protocol
This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells.
-
Cell Transfection: Transfect cells with a vector encoding the HDAC target protein fused to NanoLuc® luciferase.
-
Cell Plating and Treatment: Plate the transfected cells and treat with a dilution series of the test compound (e.g., this compound).
-
Tracer Addition: Add a fluorescent tracer that binds to the HDAC target at a fixed concentration.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and target engagement. The data is then used to calculate the IC50 or EC50 value.
Fluorescence Polarization (FP) Assay Protocol
FP assays measure the change in the polarization of light emitted from a fluorescently labeled ligand upon binding to a larger protein.
-
Reagent Preparation: Prepare solutions of the purified HDAC protein, a fluorescently labeled HDAC inhibitor (tracer), and the unlabeled test inhibitor (e.g., this compound).
-
Assay Setup: In a microplate, combine the HDAC protein and the fluorescent tracer.
-
Inhibitor Addition: Add a serial dilution of the test inhibitor.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: A decrease in fluorescence polarization indicates the displacement of the fluorescent tracer by the test inhibitor. The data is used to calculate the IC50, which can then be converted to a binding affinity constant (Kd). A good quality high-throughput screening assay is generally indicated by a Z'-factor between 0.5 and 1.0.[8][9]
Visualizing HDAC Signaling and Assay Workflows
To better understand the biological context and experimental procedures, we provide the following diagrams created using the DOT language.
HDAC Signaling Pathway
Histone deacetylases are key regulators of gene expression. They remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors block this process, leading to hyperacetylation of histones, chromatin relaxation, and the activation of gene expression, which can induce cell cycle arrest and apoptosis in cancer cells.[1][10]
Cellular Thermal Shift Assay (CETSA) Workflow
The following diagram illustrates the key steps in a CETSA experiment.
NanoBRET™ Target Engagement Assay Workflow
This diagram outlines the process of a NanoBRET target engagement assay.
Conclusion
The selection of a target engagement assay is a critical decision in the development of HDAC inhibitors. While biochemical assays provide valuable initial data on enzyme inhibition, cellular target engagement assays like CETSA and NanoBRET are indispensable for confirming that a compound interacts with its intended target in a more physiologically relevant setting. For a potent and selective inhibitor like this compound, demonstrating clear target engagement in cells is a key milestone. Although direct comparative cellular data for this compound is not yet widely published, the methodologies and comparative data for other HDAC inhibitors presented in this guide provide a robust framework for its evaluation. As research progresses, the application of these powerful techniques will undoubtedly accelerate the development of the next generation of epigenetic therapies.
References
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a fluorescence polarization based assay for histone deacetylase ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
Pan-HDAC vs. Selective HDAC Inhibitors: A Comparative Analysis for Researchers
A deep dive into the mechanisms, efficacy, and experimental considerations of broad-spectrum versus targeted histone deacetylase inhibition.
The field of epigenetics has identified histone deacetylase (HDAC) enzymes as critical regulators of gene expression and cellular function, making them a compelling target for therapeutic intervention, particularly in oncology.[1][2] HDAC inhibitors (HDACis) have emerged as a promising class of drugs that modulate the acetylation status of histones and other non-histone proteins, thereby influencing cell cycle progression, apoptosis, and differentiation.[3][4] These inhibitors are broadly categorized into two groups: pan-HDAC inhibitors, which target multiple HDAC isoforms, and selective HDAC inhibitors, which are designed to target specific HDAC enzymes.[5][6] This guide provides a comparative analysis of these two classes of inhibitors, offering experimental data and protocols to aid researchers in their drug development and discovery efforts.
Mechanism of Action: A Tale of Two Strategies
HDACs are a family of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1] This deacetylation generally leads to a more condensed chromatin structure, resulting in transcriptional repression.[1][4] HDAC inhibitors block this enzymatic activity, leading to hyperacetylation of target proteins and subsequent alterations in gene expression.[7]
Pan-HDAC inhibitors , as their name implies, exhibit broad activity against a wide range of HDAC isoforms.[5] This multi-targeted approach can induce widespread changes in gene expression, impacting numerous signaling pathways simultaneously.[8] This can be advantageous in treating complex diseases like cancer, where multiple pathways are often dysregulated. However, this lack of specificity can also lead to off-target effects and increased toxicity.[5]
Selective HDAC inhibitors , in contrast, are developed to target specific HDAC isoforms or classes.[6] This targeted approach is based on the understanding that individual HDACs can have distinct and sometimes opposing cellular functions.[5] By focusing on a particular isoform implicated in a disease, selective inhibitors aim to maximize therapeutic efficacy while minimizing the side effects associated with inhibiting other HDACs.[1][5]
Comparative Performance: Efficacy and Selectivity
The choice between a pan-HDAC and a selective HDAC inhibitor often depends on the specific research question or therapeutic goal. The following tables summarize the inhibitory activity and cellular effects of representative compounds from each class.
Table 1: Comparative Inhibitory Activity (IC50) of Pan-HDAC vs. Selective HDAC Inhibitors
| Inhibitor | Type | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| Vorinostat (SAHA) | Pan-HDAC | 3 | 3 | 4 | 12 | 61 |
| Panobinostat (LBH589) | Pan-HDAC | 3 | 4 | 12 | 14 | 3 |
| Belinostat (PXD101) | Pan-HDAC | 41 | 125 | 30 | 82 | 216 |
| Trichostatin A (TSA) | Pan-HDAC | - | - | - | - | - |
| Entinostat (MS-275) | Class I Selective | ~1000 | - | - | - | - |
| Romidepsin (FK228) | Class I Selective | 1.6 | 36 | 47 | - | 3.9 |
| Hdac-IN-66 | HDAC6 Selective | - | - | - | Potent & Selective | - |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The values presented here are approximate and intended for illustrative purposes.[6][9][10]
Table 2: Comparative Cellular Effects
| Feature | Pan-HDAC Inhibitors (e.g., Vorinostat, Panobinostat) | Selective HDAC Inhibitors (e.g., Entinostat, Hdac-IN-66) |
| Histone Acetylation | Widespread hyperacetylation of histones.[1] | More targeted hyperacetylation, depending on the isoform's substrates. |
| Cell Cycle Arrest | Often induce G1 or G2/M arrest through upregulation of p21.[4][5] | Can induce cell cycle arrest, potentially through different mechanisms depending on the targeted HDAC.[11] |
| Apoptosis Induction | Can induce apoptosis through both intrinsic and extrinsic pathways.[4] | Apoptosis induction is dependent on the role of the specific HDAC isoform in cell survival pathways. |
| Off-Target Effects | Higher potential for off-target effects and associated toxicities.[5] | Reduced off-target effects and potentially improved safety profile.[1] |
Key Signaling Pathways
The antitumor effects of HDAC inhibitors are mediated through their influence on various signaling pathways that regulate cell survival, proliferation, and death.
Pan-HDAC Inhibitor Signaling
Pan-HDAC inhibitors induce widespread changes in gene expression, affecting multiple signaling cascades. A key mechanism involves the stabilization and activation of the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[4][12] They can also upregulate the expression of cyclin-dependent kinase inhibitors like p21, further contributing to cell cycle arrest.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in targeting histone deacetylase for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of HDAC-IN-27 Dihydrochloride: A Comparative Analysis in Solid versus Hematological Tumors
For Immediate Release
A detailed examination of the preclinical efficacy of HDAC-IN-27 dihydrochloride (B599025) reveals a significant therapeutic promise, particularly in hematological malignancies. This guide provides a comprehensive comparison of its performance, contextualized with the broader landscape of histone deacetylase (HDAC) inhibitors in cancer therapy, offering valuable insights for researchers, scientists, and drug development professionals.
Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that have garnered considerable attention in oncology. By altering the acetylation status of histones and other proteins, they can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. HDAC-IN-27 dihydrochloride is a potent, orally active, and selective inhibitor of class I HDAC enzymes, with nanomolar efficacy against HDAC1, HDAC2, and HDAC3.[1][2] This guide synthesizes the available preclinical data on this compound and compares its efficacy in hematological and solid tumors, supported by data from other well-characterized HDAC inhibitors.
Efficacy in Hematological Malignancies: A Clear Therapeutic Signal
Preclinical studies have demonstrated the pronounced anti-tumor activity of this compound in acute myeloid leukemia (AML), a common type of hematological cancer.[1][2][3][4] In AML cell lines, the compound has been shown to induce apoptosis, promote histone hyperacetylation, and cause cell cycle arrest.[1][2] This strong preclinical evidence in a hematological malignancy aligns with the broader success of HDAC inhibitors in this setting. Several HDAC inhibitors, such as Vorinostat, Romidepsin, and Belinostat, have received FDA approval for the treatment of various lymphomas, further underscoring the sensitivity of hematological tumors to this class of drugs.[3][4]
The mechanism of action in AML cells involves the induction of apoptosis, as evidenced by the cleavage of pro-caspase-3 in wt-p53 MV4-11 cells, leading to an accumulation of cells in the sub-G1 phase.[1][2] In other AML cell lines like HL60, it induces G2/M cell cycle arrest.[1][2]
The Challenge of Solid Tumors: A More Complex Picture
In contrast to the clear efficacy in hematological malignancies, the therapeutic potential of HDAC inhibitors, including by extension this compound, in solid tumors as monotherapy appears to be more limited. While preclinical studies have shown that various HDAC inhibitors can inhibit the growth of solid tumor cell lines, including colorectal, lung, and breast cancer, their clinical efficacy as single agents has been modest.[3]
Currently, there is a lack of publicly available preclinical data specifically evaluating the efficacy of this compound in solid tumor models. However, the general trend observed with other HDAC inhibitors suggests that its application in solid tumors might be most promising in combination with other therapeutic agents, such as chemotherapy or targeted therapies. HDAC inhibitors are known to sensitize cancer cells to other treatments by altering chromatin structure and modulating the expression of genes involved in DNA repair and cell survival.
Quantitative Comparison of HDAC Inhibitor Activity
To provide a clear comparison, the following tables summarize the in vitro efficacy of this compound in a hematological context and the efficacy of other representative HDAC inhibitors in both hematological and solid tumor cell lines.
Table 1: In Vitro Efficacy of this compound in Acute Myeloid Leukemia (AML)
| Parameter | Cell Line | Result | Reference |
| HDAC Inhibition (IC50) | HDAC1 | 3.01 nM | [1][2] |
| HDAC2 | 18.54 nM | [1][2] | |
| HDAC3 | 0.435 nM | [1][2] | |
| Cellular Effect | MV4-11 (wt-p53) | Induction of apoptosis (pro-caspase-3 cleavage), accumulation of sub-G1 population | [1][2] |
| HL60 | G2/M cell cycle arrest | [1][2] |
Table 2: Comparative In Vitro Efficacy of Other HDAC Inhibitors
| Inhibitor | Tumor Type | Cell Line | IC50 / Effect |
| Vorinostat (SAHA) | Hematological (CTCL) | Various | Induces apoptosis and cell cycle arrest |
| Solid (Colon Cancer) | HCT116 | ~2.5 µM (IC50) | |
| Panobinostat | Hematological (Multiple Myeloma) | Various | Potent pan-HDAC inhibitor, induces apoptosis |
| Solid (Breast Cancer) | MCF-7 | ~20 nM (IC50) | |
| Belinostat | Hematological (PTCL) | Various | Induces cell cycle arrest and apoptosis |
| Solid (Hepatocellular Carcinoma) | HepG2 | ~400 nM (IC50) |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Methodologies
To ensure the reproducibility and clear understanding of the presented data, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the HDAC inhibitor for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][6][7][8]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the HDAC inhibitor for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[9][10][11][12]
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells and resuspend them in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[13][14][15][16]
Western Blotting for Histone Acetylation
This technique is used to detect changes in the acetylation levels of histones.
-
Protein Extraction: Extract histones from treated and untreated cells using an acid extraction method.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the histone proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against acetylated histones (e.g., acetyl-H3, acetyl-H4) and a loading control (e.g., total H3).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.[17][18][19]
In Vivo Tumor Xenograft Study
This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer the HDAC inhibitor (e.g., orally or intraperitoneally) to the mice according to the dosing schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[20][21][22][23][24]
Visualizing the Mechanism of Action
To illustrate the cellular processes affected by HDAC inhibitors, the following diagrams were created using the DOT language for Graphviz.
Caption: Signaling pathway of HDAC-IN-27 leading to anti-tumor effects.
Caption: Experimental workflow for evaluating HDAC inhibitor efficacy.
Conclusion
The available evidence strongly suggests that this compound is a highly potent class I HDAC inhibitor with significant preclinical efficacy in hematological malignancies like AML. While direct experimental data in solid tumors is currently lacking, the broader landscape of HDAC inhibitor research indicates that its potential in this context is more likely to be realized in combination therapies. The provided experimental protocols and pathway diagrams offer a robust framework for researchers to further investigate the therapeutic potential of this promising anti-cancer agent. Further studies are warranted to explore the efficacy of this compound in a range of solid tumor models, both as a monotherapy and in combination with existing cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. HDAC Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. benchchem.com [benchchem.com]
- 18. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 20. Rapid In Vivo Validation of HDAC Inhibitor-Based Treatments in Neuroblastoma Zebrafish Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of the anti-tumor activity of histone deacetylase inhibitors (HDAC6) on human pancreatic adenocarcinoma (PANC-1) cell line using a zebrafish xenograft model - Helmi - Precision Cancer Medicine [pcm.amegroups.org]
- 24. pure.qub.ac.uk [pure.qub.ac.uk]
Safety Operating Guide
Safeguarding Research: Proper Disposal of HDAC-IN-27 Dihydrochloride
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe handling and disposal of HDAC-IN-27 dihydrochloride (B599025), a potent class I Histone Deacetylase (HDAC) inhibitor. Given that the toxicological properties of many research compounds are not fully characterized, a cautious approach is paramount.[1][2]
Disclaimer: No specific Safety Data Sheet (SDS) for HDAC-IN-27 dihydrochloride was found in the available resources. The following disposal procedures are based on guidelines for similar HDAC inhibitors and general laboratory protocols for hazardous chemical waste.[1] Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements to ensure full compliance with federal, state, and local regulations.[1][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, safety goggles or a face shield, and chemical-resistant gloves (nitrile gloves are a common choice).[2][4][5] All handling of this compound, especially in its solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1][2]
Hazard Profile
This compound should be treated as a hazardous chemical. Its potential hazards stem from two key aspects:
-
Biological Activity: As a potent HDAC inhibitor, it is designed to be biologically active, inducing processes like apoptosis and affecting gene expression.[6][7][8][9] The full toxicological effects on humans may not be known.
-
Chemical Nature: As a dihydrochloride salt, it is acidic and may be corrosive, potentially causing skin burns and eye damage.[4]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous chemical waste. [1][2] This includes unused or expired solid compounds, solutions, and contaminated consumables.
-
Solid Waste: Collect unused powder, contaminated weigh boats, pipette tips, gloves, and other contaminated consumables in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][2]
-
Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and properly labeled hazardous liquid waste container.[1][2] Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
-
Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in an approved sharps container designated for hazardous chemical waste.[10][11]
-
Empty Containers: To be considered non-hazardous, the original container must be triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[1] After rinsing and air-drying in a fume hood, the label should be defaced, and the container can then be disposed of with regular laboratory glass or plastic waste.[1]
2. Container Labeling:
Proper labeling is critical for safety and compliance. As soon as the first waste is added, the container must be labeled with:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound". Do not use abbreviations.[1]
-
A clear indication of its components and concentrations if it is a solution.[1]
-
Associated hazard warnings (e.g., "Toxic," "Corrosive").[1]
-
The date when waste accumulation began.[10]
3. Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA).[1]
-
This area should be at or near the point of generation and under the control of laboratory personnel.[1]
-
Ensure waste containers are kept closed except when adding waste.[1]
-
Store the this compound waste away from incompatible materials such as strong bases or oxidizing agents.[1]
4. Arranging for Final Disposal:
-
Never dispose of this compound down the sink or in the regular trash. [1][12]
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.[1][2] They will ensure the waste is transported and disposed of in an approved hazardous waste facility.[5]
Quantitative Data Summary
The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 3069831-25-7 | [6][8] |
| Molecular Formula | C₂₀H₂₄Cl₂N₄O₂ | [8] |
| Molecular Weight | 423.34 g/mol | [8] |
| IC₅₀ (HDAC1) | 3.01 nM | [8] |
| IC₅₀ (HDAC2) | 18.54 nM | [8] |
| IC₅₀ (HDAC3) | 0.435 nM | [8] |
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for handling and disposing of this compound.
Caption: Workflow for the safe disposal of this compound.
Caption: Decision tree for segregating different types of lab waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 10. slu.edu [slu.edu]
- 11. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 12. laballey.com [laballey.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
